molecular formula C18H20O B3025097 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-83-7

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No.: B3025097
CAS No.: 898768-83-7
M. Wt: 252.3 g/mol
InChI Key: JVBHEPQVFQATSF-UHFFFAOYSA-N
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Description

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-17(19)18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBHEPQVFQATSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644129
Record name 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-83-7
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40644129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Introduction

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a ketone derivative with a specific substitution pattern that makes it a molecule of interest for further chemical elaboration. Propiophenone scaffolds are foundational in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[1] The strategic placement of methyl groups on both phenyl rings influences the molecule's stereochemistry and reactivity, making it a valuable, non-commercial building block for drug discovery and materials science research.

This technical guide provides a comprehensive, two-step synthetic pathway for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone. The chosen strategy is centered around the robust and well-established Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1][2] We will first detail the preparation of the requisite acylating agent, 3-(4-methylphenyl)propanoyl chloride, from its corresponding carboxylic acid. Subsequently, we will describe its reaction with 1,3-dimethylbenzene (m-xylene) under Lewis acid catalysis to yield the target molecule. This guide is designed for chemistry professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles and experimental rationale critical for successful synthesis.

Overall Synthetic Scheme

The synthesis is efficiently executed in two primary stages:

  • Preparation of the Acylating Agent: Conversion of commercially available 3-(4-methylphenyl)propanoic acid into its more reactive acyl chloride derivative.

  • Friedel-Crafts Acylation: The electrophilic aromatic substitution of 1,3-dimethylbenzene with the synthesized acyl chloride to form the target ketone.

Synthesis_Workflow A 3-(4-methylphenyl)propanoic Acid C Step 1: Acyl Chloride Formation A->C B Thionyl Chloride (SOCl₂) B->C D 3-(4-methylphenyl)propanoyl Chloride C->D Intermediate G Step 2: Friedel-Crafts Acylation D->G E 1,3-Dimethylbenzene (m-xylene) E->G F Aluminum Chloride (AlCl₃) F->G H 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone G->H Final Product

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 3-(4-methylphenyl)propanoyl Chloride

Principle and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and direct acylation is therefore not feasible. By reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), we transform the hydroxyl into a highly reactive chlorosulfite intermediate, which readily eliminates sulfur dioxide and a chloride ion to form the acyl chloride.[3] Thionyl chloride is particularly advantageous as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product acyl chloride.

Experimental Protocol

Materials:

  • 3-(4-methylphenyl)propanoic acid[4]

  • Thionyl chloride (SOCl₂)[5]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-methylphenyl)propanoic acid (1.0 equivalent).

  • Add sufficient anhydrous solvent (e.g., DCM) to dissolve the acid completely.

  • Under constant stirring, slowly add thionyl chloride (approximately 1.5 equivalents) to the solution at room temperature.[5] This step should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gas.

  • After the initial vigorous gas evolution subsides, heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) for 2-3 hours.[5]

  • Monitor the reaction's progress by taking a small aliquot, quenching it carefully with methanol, and analyzing by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.[5]

  • The resulting crude 3-(4-methylphenyl)propanoyl chloride is a liquid and is typically used directly in the next step without further purification. Its purity is generally sufficient for the subsequent Friedel-Crafts reaction.

Part 2: Friedel-Crafts Acylation

Principle and Mechanistic Insight

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that allows for the installation of an acyl group onto an aromatic ring.[2] The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).

The mechanism proceeds via several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its departure. This generates a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2]

  • Electrophilic Attack: The π-electron system of the aromatic ring (1,3-dimethylbenzene) acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[6]

A key feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene because the acyl group is electron-withdrawing. This deactivation effectively prevents polyacylation, making it a highly controlled mono-substitution reaction.[1][7]

FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon [ R-C≡O⁺ ] AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Arene 1,3-Dimethylbenzene AreniumIon Arenium Ion Intermediate (Sigma Complex) Arene->AreniumIon + Acylium Ion Product Product Ketone AreniumIon->Product - H⁺

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

Experimental Protocol

Materials:

  • Crude 3-(4-methylphenyl)propanoyl chloride (from Part 1)

  • Anhydrous 1,3-dimethylbenzene (m-xylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware for reactions under inert atmosphere (e.g., three-necked flask, dropping funnel, nitrogen inlet)

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (approximately 1.2-1.3 equivalents).[5]

  • Add anhydrous DCM to create a suspension. Cool the flask to 0°C using an ice bath.

  • Dissolve the crude 3-(4-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature is maintained at or below 5°C to control the exothermic reaction.[5]

  • After the addition is complete, dissolve 1,3-dimethylbenzene (1.0-1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the 1,3-dimethylbenzene solution dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature at 0°C.[5]

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid in a large beaker. This will hydrolyze the aluminum complexes.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.[6]

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

Quantitative Data Summary

StepReactantMolar Eq.MW ( g/mol )Sample Amount
1 3-(4-methylphenyl)propanoic acid1.0164.2010.0 g
Thionyl chloride (SOCl₂)1.5118.977.25 g (4.3 mL)
2 3-(4-methylphenyl)propanoyl chloride1.0182.65~11.1 g (crude)
1,3-Dimethylbenzene (m-xylene)1.1106.177.1 g (8.2 mL)
Aluminum Chloride (AlCl₃)1.2133.349.7 g
Theoretical Yield of Final Product -252.35 15.4 g

Note: The table provides an example scaling. Actual amounts should be adjusted based on the desired scale of the reaction. The amount of the acyl chloride is based on the theoretical conversion from the starting acid.

Safety and Handling

  • Thionyl Chloride & Acyl Chlorides: These reagents are corrosive, lachrymatory, and react violently with water. Handle them exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • Aluminum Chloride: Anhydrous AlCl₃ is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns. Weigh and handle it in a dry environment (e.g., a glove box or under a nitrogen stream).

  • Reaction Quenching: The quenching of the Friedel-Crafts reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously, with adequate cooling and ventilation.

Conclusion

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone has been systematically detailed through a reliable two-step process. This guide outlines the conversion of 3-(4-methylphenyl)propanoic acid to its acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with 1,3-dimethylbenzene. By providing clear protocols, mechanistic explanations, and safety considerations, this document serves as a practical resource for researchers and drug development professionals, enabling the proficient synthesis of this valuable chemical intermediate.

References

  • Benchchem. (2025). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
  • ACS Publications. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction | Organic Process Research & Development.
  • Benchchem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
  • CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • ACS Publications. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.
  • ChemScene. (n.d.). 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone | CAS 898768-83-7.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • PubChem. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS.
  • Benchchem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Sigma-Aldrich. (n.d.). 3-(p-Tolyl)propionic acid 98 | 1505-50-6.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation.
  • Echemi. (n.d.). 2',5'-DIMETHYL-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE | 898754-86-4.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • Google Patents. (2005). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.
  • Benchchem. (2025). Application Note and Protocol: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Friedel-Crafts Acylation.
  • PrepChem.com. (n.d.). Synthesis of propiophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Unknown Source. (n.d.). Suzuki Coupling.
  • Doc Brown. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism.
  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid | C10H12O2.
  • Santa Cruz Biotechnology. (n.d.). 3-(p-Tolyl)propionic acid | CAS 1505-50-6.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • The Good Scents Company. (n.d.). propiophenone, 93-55-0.
  • Benchchem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | 898754-30-8.
  • European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1.
  • YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation.
  • LookChem. (2025). 3-(4-methoxyphenyl)propanoyl chloride - 15893-42-2.
  • ChemScene. (n.d.). 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone.
  • Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane - Procedure.
  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanoyl chloride | C9H9ClO2.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).

Sources

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Properties such as lipophilicity, aqueous solubility, and acid/base character are not mere data points; they are critical determinants of a drug's behavior within a biological system, influencing everything from oral bioavailability to off-target effects.[3][4][5]

This technical guide provides a comprehensive framework for the characterization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone , a propiophenone derivative of interest to researchers and drug development professionals. Propiophenones and their derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[6][7][8] By moving beyond simple data tabulation, this document offers field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for determining the core physicochemical properties that will dictate the future of this compound in any development pipeline.

Compound Profile: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

A thorough understanding begins with a clear identification of the molecule . The fundamental properties of this compound, gathered from supplier data, are summarized below. It is critical to note that experimental values for properties like melting point, boiling point, and solubility are not widely published and must be determined empirically using the protocols detailed in this guide.

PropertyDataSource
IUPAC Name 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-oneN/A
CAS Number 898768-83-7[9]
Molecular Formula C₁₈H₂₀O[9]
Molecular Weight 252.35 g/mol [9]
SMILES CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1[9]
Purity ≥98% (Typical for commercial samples)[9]
Storage Sealed in dry, 2-8°C[9]

Part 1: Lipophilicity (LogP) Determination

Expertise & Experience: Why LogP is a Critical First Hurdle

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most influential physicochemical parameter in drug design.[4] It is quantified as the partition coefficient (P) between an organic solvent (typically n-octanol) and an aqueous phase, expressed in its logarithmic form, LogP.[10][11] This value profoundly impacts a compound's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[11][12] An optimal LogP value (typically between 1 and 5 for oral drugs) is essential for achieving a balance between aqueous solubility and membrane permeability, which is necessary for good absorption.[11]

Trustworthiness: The Shake-Flask Method (OECD 107)

The "shake-flask" method remains the gold standard for its directness and accuracy.[10] The protocol is self-validating as it involves direct measurement of the analyte's concentration in both phases, ensuring mass balance and confidence in the final calculated value.

Experimental Protocol: Shake-Flask LogP Determination

  • Phase Preparation:

    • Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4. Saturate this buffer with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate.

    • Simultaneously, saturate n-octanol with the pH 7.4 buffer under the same conditions. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone in the pre-saturated n-octanol at a concentration that allows for accurate quantification (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine 10 mL of the pre-saturated n-octanol stock solution with 10 mL of the pre-saturated pH 7.4 buffer.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and concentrations are appropriate.[14]

    • Prepare a calibration curve to ensure accurate concentration determination.

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The final LogP value is the base-10 logarithm of P:

      • LogP = log10(P)

Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Saturate n-Octanol with Buffer (pH 7.4) p3 Prepare Stock Solution in Saturated n-Octanol p1->p3 p2 Saturate Buffer (pH 7.4) with n-Octanol p2->p3 e1 Combine Stock Solution and Saturated Buffer p3->e1 e2 Agitate to Reach Equilibrium e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Quantify Concentration in n-Octanol Phase (HPLC/UV) e3->a1 a2 Quantify Concentration in Aqueous Phase (HPLC/UV) e3->a2 a3 Calculate P = [C]oct / [C]aq a1->a3 a2->a3 a4 Calculate LogP = log10(P) a3->a4

A workflow diagram for the experimental determination of LogP.

Part 2: Acid/Base Dissociation Constant (pKa) Determination

Expertise & Experience: The Role of Ionization in Biological Systems

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated (ionized) forms.[15][16] This parameter is fundamental because the ionization state of a drug dramatically affects its solubility, membrane permeability, and ability to bind to its target receptor.[5] The non-ionized form is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is typically more water-soluble.[5] For 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone, the ketone functional group is a very weak base, but determining its pKa is essential to confirm it will be neutral at physiological pH.

Trustworthiness: Potentiometric Titration

Potentiometric titration is a highly reliable and straightforward method for pKa determination.[15][17] It relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The pKa can be directly determined from the inflection point of the resulting titration curve, providing a robust and verifiable measurement.[18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements across the expected range.[19]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a final concentration of approximately 1-10 mM.

    • Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[19]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[19]

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • For a potential weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For a potential weak acid, use a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[16][19]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH Meter (pH 4, 7, 10) p2 Prepare Analyte Solution (1-10 mM in co-solvent/water) p1->p2 p3 Add 0.15M KCl (Ionic Strength) p2->p3 p4 Purge with N2 Gas p3->p4 t1 Place Solution in Temperature-Controlled Vessel p4->t1 t2 Immerse pH Electrode t1->t2 t3 Add Standardized Titrant (e.g., 0.1M HCl) in Increments t2->t3 t4 Record pH and Volume after each addition t3->t4 t4->t3 Repeat a1 Plot pH vs. Titrant Volume t4->a1 a2 Determine Equivalence Point (First Derivative Peak) a1->a2 a3 Identify Half-Equivalence Point a2->a3 a4 pKa = pH at Half-Equivalence Point a3->a4

A workflow diagram for pKa determination via potentiometric titration.

Part 3: Chemical Stability Assessment

Expertise & Experience: Ensuring Compound Integrity and Safety

Chemical stability testing is a non-negotiable component of pharmaceutical development. It provides critical data on how a drug substance or product maintains its quality, purity, and potency over time under the influence of various environmental factors like temperature, humidity, and light.[20][21][22] These studies are essential for determining appropriate storage conditions, establishing a product's shelf-life, and identifying potential degradation products that could impact efficacy or safety.[23]

Trustworthiness: ICH-Guided Stability Protocols

The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing. Adhering to these protocols ensures regulatory compliance and the generation of reliable, reproducible data. The core of these guidelines involves long-term, intermediate, and accelerated stability studies.[20][24]

Experimental Protocol: ICH-Guided Stability Study

  • Method Validation: Before initiating the study, develop and validate a stability-indicating analytical method, typically HPLC. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products or impurities.[21]

  • Sample Storage:

    • Place accurately weighed samples of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone into qualified stability chambers set to the conditions specified by ICH guidelines.

    • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. This simulates real-world storage.[21]

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH. These elevated conditions are used to increase the rate of chemical degradation and predict long-term stability.[20][24]

    • Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if significant changes are observed during accelerated testing.[20][24]

  • Testing Schedule:

    • Pull samples from the stability chambers at predetermined time points.

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[21][23]

    • Accelerated: Typically 0, 3, and 6 months.[23][24]

  • Analysis:

    • At each time point, analyze the samples using the validated stability-indicating method.

    • Assess key attributes, including:

      • Assay: Quantify the amount of the parent compound remaining.

      • Impurities: Identify and quantify any degradation products.

      • Appearance: Note any changes in physical appearance (e.g., color, clarity).

  • Data Evaluation:

    • Evaluate the data to determine the rate of degradation and identify any trends.

    • The results are used to establish a retest period or shelf life for the compound under the specified storage conditions.

Visualization: ICH Stability Study Conditions

Stability_Workflow cluster_conditions ICH Storage Conditions cluster_pull_points Analysis Time Points start Time 0: Initial Analysis (Assay, Purity, Appearance) long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated lt_pulls 3, 6, 9, 12, 18, 24 months long_term->lt_pulls acc_pulls 3, 6 months accelerated->acc_pulls int_pulls 6 months accelerated->int_pulls If significant change occurs intermediate Intermediate 30°C / 65% RH end_node Data Evaluation: Establish Shelf Life & Storage Conditions intermediate->end_node lt_pulls->end_node acc_pulls->end_node int_pulls->intermediate

A diagram of ICH-guided stability testing conditions and timelines.

Conclusion

The systematic evaluation of physicochemical properties is not a perfunctory exercise but a foundational pillar of rational drug design. For 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone, the determination of LogP, pKa, and chemical stability as outlined in this guide will provide the essential data needed to predict its ADMET profile, guide formulation strategies, and ultimately determine its viability as a developmental candidate. By employing these robust, validated protocols, researchers can build a comprehensive data package, enabling informed, data-driven decisions and mitigating the risk of late-stage failure. This holistic approach to characterization is indispensable for navigating the complexities of the pharmaceutical development landscape.

References

  • rajjournals. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Slideshare. pKa and log p determination. [Link]

  • National Center for Biotechnology Information. Experimental determination of the logP using the spectrophotometric method. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

  • BYJU'S. How to calculate pKa. [Link]

  • JBINO. physicochemical property of drug molecules with respect to drug actions. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Omori UK. Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • ResearchGate. Stability Testing of Pharmaceutical Products. [Link]

  • ResearchGate. The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

  • Slideshare. Stability testing protocols. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Google P

Sources

Technical Profile: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 898768-83-7 Synonyms: 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one; 2',6'-Dimethyl-3-(p-tolyl)propiophenone[1]

Executive Summary

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7) is a specialized dihydrochalcone derivative characterized by significant steric congestion around the carbonyl center.[1] Unlike simple propiophenones, the 2,6-dimethyl substitution pattern on the A-ring forces the carbonyl group out of coplanarity with the aromatic system, altering both its electrophilicity and metabolic stability.[1]

This compound serves as a critical scaffold in medicinal chemistry , particularly in the development of metabolic modulators and kinase inhibitors where "ortho-effect" steric locking is required to fit specific hydrophobic pockets.[1] It is also a high-value intermediate for the synthesis of sterically hindered pyrazoles and isoxazoles via cyclocondensation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 898768-83-7
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
SMILES CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1
IUPAC Name 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Predicted LogP 4.43 ± 0.2 (Highly Lipophilic)
Boiling Point ~402.3°C at 760 mmHg (Predicted)
Density 1.021 g/cm³
Appearance Off-white to pale yellow crystalline solid or viscous oil

Synthetic Methodology

Core Directive: The synthesis of CAS 898768-83-7 requires a strategy that overcomes the steric hindrance of the 2,6-dimethyl groups during carbon-carbon bond formation.[1] Direct Friedel-Crafts acylation of m-xylene is feasible but often yields regioisomeric mixtures (2,4-dimethyl vs 2,6-dimethyl).[1]

The most robust, high-purity protocol utilizes a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This route ensures regiochemical integrity.[1]

Protocol A: The "Chalcone" Route (Recommended)[1]
Step 1: Aldol Condensation (Chalcone Formation)

Reagents: 2',6'-Dimethylacetophenone (1.0 eq), 4-Methylbenzaldehyde (1.1 eq), KOH (2.0 eq), Ethanol.[1]

  • Dissolution: Dissolve 2',6'-dimethylacetophenone in absolute ethanol.

  • Activation: Add aqueous KOH dropwise at 0°C. Technical Note: The 2,6-dimethyl groups inhibit enolate formation; higher base concentration is often required compared to unsubstituted acetophenones.[1]

  • Addition: Add 4-methylbenzaldehyde slowly.

  • Reflux: Heat to reflux for 12–24 hours. The steric bulk retards the condensation rate.

  • Workup: Pour into ice water, acidify with HCl to precipitate the chalcone intermediate: (E)-1-(2,6-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one .

Step 2: Selective Hydrogenation

Reagents: Chalcone intermediate, 10% Pd/C (5 mol%), Ethyl Acetate/Ethanol (1:1), H₂ (balloon or 1 atm).[1]

  • Suspension: Suspend the chalcone and Pd/C catalyst in the solvent mixture.

  • Reduction: Stir under H₂ atmosphere at RT. Monitor via TLC (disappearance of UV-active alkene spot).[1]

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Purification: Concentrate and recrystallize from hexane/EtOAc to obtain the target dihydrochalcone.

Synthetic Logic & Pathway Visualization

The following diagram illustrates the reaction flow and the critical steric factors influencing the pathway.

SynthesisPath SM1 2',6'-Dimethylacetophenone (Steric Core) Step1 Claisen-Schmidt (KOH/EtOH, Reflux) Rate-Limiting Step SM1->Step1 SM2 4-Methylbenzaldehyde SM2->Step1 INT Chalcone Intermediate (Alkene) Step2 Cat. Hydrogenation (Pd/C, H2) Selective C=C Reduction INT->Step2 PROD TARGET: CAS 898768-83-7 (Dihydrochalcone) Step1->INT - H2O Step2->PROD + H2

Caption: Two-step synthesis via chalcone intermediate, bypassing regio-selectivity issues of direct acylation.

Analytical Characterization (Self-Validating System)

To validate the identity of CAS 898768-83-7, researchers must confirm the reduction of the alkene double bond while ensuring the 2,6-dimethyl motif remains intact.[1]

1H NMR Signature (400 MHz, CDCl₃)
  • δ 2.25 ppm (s, 6H): Distinct singlet for the 2,6-dimethyl groups.[1] Diagnostic: If this splits or shifts significantly, check for 2,4-isomer contamination.[1]

  • δ 2.32 ppm (s, 3H): Singlet for the p-tolyl methyl group.[1]

  • δ 2.95 – 3.05 ppm (t, 2H): Methylene protons α to carbonyl.[1]

  • δ 3.10 – 3.20 ppm (t, 2H): Benzylic methylene protons (β to carbonyl).[1]

  • δ 7.00 – 7.20 ppm (m, 7H): Aromatic region.[1] Look for the AA'BB' system of the p-tolyl ring overlapping with the 2,6-dimethylphenyl multiplet.[1]

Impurity Profiling Logic

Use the following logic flow to troubleshoot synthesis failures during the characterization phase.

AnalysisLogic Start Crude Product Analysis (1H NMR) CheckAlkene Vinyl Protons Present? (δ 6.5-8.0 doublet pair) Start->CheckAlkene CheckMe 2,6-Dimethyl Singlet? (δ ~2.2 ppm) CheckAlkene->CheckMe No Result1 Incomplete Hydrogenation (Retreat with Pd/C) CheckAlkene->Result1 Yes Result2 Regioisomer Contamination (Check Starting Material) CheckMe->Result2 Split/Shifted Final PASS: Pure CAS 898768-83-7 CheckMe->Final Sharp Singlet

Caption: NMR decision tree for validating the reduction of the chalcone intermediate.

Applications & Research Utility

This molecule is not merely a catalog entry; its structure offers specific utility in drug discovery:

  • Steric Probe in SAR Studies: The 2,6-dimethyl group creates a "perpendicular twist," preventing the carbonyl from conjugating with the phenyl ring.[1] This is used to test if a drug target requires a planar or twisted conformation for binding.[1]

  • Metabolic Stability: The steric bulk at the ortho positions protects the carbonyl from rapid enzymatic attack (e.g., by carbonyl reductases), potentially extending the half-life of derivatives compared to unsubstituted analogs.[1]

  • Heterocycle Precursor: Reaction with hydrazine yields 1,3,5-trisubstituted pyrazolines , which are potent scaffolds for anti-inflammatory agents (COX-2 inhibitors).[1]

Safety & Handling (GHS)[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Avoid inhalation of dust/vapor.[1] Use in a fume hood.[1] This compound is lipophilic and may penetrate skin; wear nitrile gloves.

References

  • ChemScene. (2025).[1] Product Analysis: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7).[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24725988 (Thiomethyl analog structural reference). Link[1]

  • Organic Syntheses. (2010). General Procedure for Dihydrochalcone Synthesis via Hydrogenation. Org. Synth. 2010, 87, 201. Link

  • Alfa Chemistry. (2025).[1] Catalog Entry: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.[1] Link

Sources

Technical Guide: Propiophenone Derivatives in Drug Discovery & Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone (1-phenylpropan-1-one) is not merely a solvent or simple reagent; it is a privileged scaffold in organic synthesis. Its structural versatility—characterized by an aromatic ring capable of electrophilic substitution and a keto-alkyl chain primed for nucleophilic attack and alpha-functionalization—makes it a linchpin in the development of CNS-active agents, anticancer therapeutics, and radical photoinitiators.

This guide moves beyond basic textbook applications, offering a rigorous analysis of propiophenone’s utility in high-value synthetic pathways. We focus on the causality of reaction mechanisms, self-validating protocols, and the structure-activity relationships (SAR) that drive modern drug design.

Part 1: The Synthetic Hub – Divergent Scaffolding

The utility of propiophenone lies in its ability to undergo divergent functionalization. The alpha-carbon is the primary "switch" for derivative classes.

The Alpha-Bromination Gateway

The conversion of propiophenone to


-bromopropiophenone  is the rate-limiting entry point for aminoketone synthesis. While traditional bromination uses elemental bromine (

), modern green chemistry protocols favor N-bromosuccinimide (NBS) with p-toluenesulfonic acid (p-TSA).
  • Mechanistic Insight: The p-TSA catalyzes the enolization of propiophenone. NBS acts as a controlled source of electrophilic bromine, reacting exclusively with the enol form. This prevents poly-bromination, a common failure mode with

    
    .
    
Visualization: Divergent Synthesis Workflow

The following diagram illustrates the critical pathways from the propiophenone core to major pharmaceutical and industrial classes.

Propiophenone_Pathways Prop Propiophenone (Core Scaffold) Enolate Enolate Intermediate Prop->Enolate Acid/Base Cat. Photo Hydroxy-propiophenones (Photoinitiators) Prop->Photo UV Irradiation (Norrish Type I) AlphaBr α-Bromopropiophenone Bupropion Bupropion (NDRI Antidepressant) AlphaBr->Bupropion t-Butylamine SN2 Subst. Cathinone Substituted Cathinones (Psychostimulants) AlphaBr->Cathinone Primary/Sec. Amines Enolate->AlphaBr NBS or Br2 Chalcone Chalcones (Anticancer/Antifungal) Enolate->Chalcone Aldol Condensation (Ar-CHO)

Figure 1: Divergent synthetic pathways originating from the propiophenone scaffold, highlighting key pharmaceutical and industrial outputs.[1]

Part 2: Neuropharmacological Applications (CNS Agents)

The most commercially significant application of propiophenone derivatives is in the synthesis of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and psychostimulants.

Bupropion: The Gold Standard

Bupropion (Wellbutrin) is a tert-butyl aminoketone derivative. Its synthesis highlights the importance of steric bulk in preventing metabolic degradation.

  • Mechanism: It binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the reuptake of neurotransmitters into the presynaptic neuron.

  • Synthetic Challenge: The steric hindrance of the tert-butyl group requires harsh conditions or polar aprotic solvents (like NMP) to drive the

    
     substitution on the alpha-bromo intermediate.
    
Substituted Cathinones: SAR & Selectivity

Synthetic cathinones (beta-keto amphetamines) are direct derivatives of propiophenone. Their pharmacological profile is tunable via ring and amine substitutions.

Key SAR Rules:

  • N-Alkylation: Increasing the length of the N-alkyl chain (e.g., methyl to ethyl) generally increases selectivity for the Serotonin Transporter (SERT) over DAT.

  • Ring Substitution: Para-substitution with electron-withdrawing groups (e.g.,

    
    ) or bulky groups reduces DAT potency but may enhance SERT affinity.
    
  • Alpha-Carbon: Extension of the alkyl chain (propiophenone

    
     valerophenone) increases lipophilicity and blood-brain barrier (BBB) penetration.
    
Visualization: Cathinone SAR Logic

This decision tree assists medicinal chemists in predicting transporter selectivity based on structural modifications.

Cathinone_SAR Start Cathinone Scaffold (Propiophenone Core) Mod_N Modification: N-Terminal Alkylation Start->Mod_N Mod_Ring Modification: Phenyl Ring Subst. Start->Mod_Ring Result_DAT High DAT Selectivity (Psychostimulant) Mod_N->Result_DAT Small Group (-H, -Me) Result_SERT High SERT Selectivity (Empathogen) Mod_N->Result_SERT Bulky Group (-Et, -Pyrrolidine) Mod_Ring->Result_DAT Unsubstituted or 3,4-MD Ring Mod_Ring->Result_SERT Para-Subst. (e.g., 4-Me, 4-F) Result_Potency Reduced Potency (Steric Clash) Mod_Ring->Result_Potency Ortho-Subst. (Steric Hindrance)

Figure 2: Structure-Activity Relationship (SAR) logic flow for tuning transporter selectivity in propiophenone-derived cathinones.

Part 3: Beyond CNS – Emerging Therapeutic Windows

Recent research has expanded the propiophenone portfolio into oncology and infectious disease, primarily through chalcone intermediates (1,3-diaryl-2-propen-1-ones).

Anticancer & Antifungal Activity

Condensation of propiophenone with aromatic aldehydes yields chalcones. The


-unsaturated ketone moiety acts as a Michael acceptor, alkylating cysteine residues in essential enzymes of pathogens or cancer cells.

Table 1: Comparative Biological Activity of Propiophenone Derivatives

Compound ClassDerivative TypeTarget/OrganismActivity MetricMechanism
Antifungal 1,3-di(thiophen-2-yl)prop-2-en-1-oneCandida albicansMIC: 0.06 mg/mLBiofilm inhibition [1]
Anticancer PhenylpropiophenoneMCF-7 (Breast Cancer)

: ~5-15

M
Apoptosis induction [2]
Anticancer Triazole-Chalcone HybridHCT-116 (Colon Cancer)

: 7.13

M
Mitochondrial potential loss [3]
CNS BupropionDopamine Transporter

: 520 nM
Reuptake Inhibition [4]

Part 4: Experimental Protocol

Protocol: Green Synthesis of -Bromopropiophenone

Context: This protocol replaces the hazardous


 method with a solvent-free or acetonitrile-based NBS system, increasing safety and atom economy.

Reagents:

  • Propiophenone (10 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol)

  • p-Toluenesulfonic acid (p-TSA) (1 mmol)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with propiophenone and p-TSA. Add MeCN (minimal volume, ~2 mL per gram of substrate) to ensure homogeneity.

  • Activation: Heat the mixture to 60°C for 10 minutes to initiate enolization.

  • Bromination: Add NBS portion-wise over 20 minutes. Critical: Exothermic reaction. Monitor internal temperature to maintain 60-65°C.

  • Monitoring: Track reaction progress via TLC (Hexane:EtOAc 9:1). The product (

    
    -bromo) will have a higher 
    
    
    
    than the starting ketone.
  • Workup: Upon completion (~45-90 mins), cool to room temperature. Dilute with water and extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove trace

    
    ) and brine.
    
  • Validation: Evaporate solvent. Analyze via GC-MS or

    
    H-NMR. Look for the quartet at 
    
    
    
    ~5.2 ppm (CH-Br).

Part 5: Industrial Applications (Photochemistry)

In the polymer industry, propiophenone derivatives like 2-hydroxy-2-methylpropiophenone are ubiquitous Type I photoinitiators.

  • Mechanism: Upon UV irradiation, the molecule undergoes a Norrish Type I cleavage , generating a benzoyl radical and a substituted alkyl radical. These radicals initiate the polymerization of acrylates.

  • Application: Used in UV-curable inks and hydrogels. The concentration of the initiator directly correlates with the cross-linking density and tensile strength of the resulting material [5].

References

  • Determining antifungal, anti-biofilm and anticancer activities of "1,3-di(thiophen-2-yl) prop-2-en-1-one" Source: DergiPark URL:[Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study Source: PubMed (Eur J Med Chem) URL:[Link]

  • Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review Source: MDPI (Molecules) URL:[Link]

  • Structure-Activity Relationships of Synthetic Cathinones Source: NIH / PubMed Central URL:[Link]

  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone Content in Hydrogel Materials Source: MDPI (Materials) URL:[Link]

  • A Greener Synthesis of the Antidepressant Bupropion Hydrochloride Source: ACS Publications (Journal of Chemical Education) URL:[Link]

Sources

Solubility Profile & Characterization: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

[1][2]

Executive Summary & Chemical Identity

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-83-7) is a sterically hindered dihydrochalcone derivative characterized by a 1,3-diarylpropanone core.[1][2] Its structure features a 2,6-dimethyl substitution on the benzoyl ring and a 4-methyl substitution on the distal phenyl ring.[1][2] This specific substitution pattern creates significant steric bulk around the carbonyl group, influencing its crystal packing efficiency and solubility behavior relative to simpler propiophenones.[1][2]

This guide provides a comprehensive framework for understanding its solubility landscape, critical for process optimization in pharmaceutical intermediate synthesis, purification (recrystallization), and formulation.[1][2]

Physicochemical Profile
PropertyValue (Estimated/Experimental)
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
Physical State Solid (White Crystalline Powder)
LogP (Predicted) ~4.5 – 4.8 (Highly Lipophilic)
Melting Point >50°C (Likely range 60–90°C based on analogs)
H-Bond Donors/Acceptors 0 / 1

Solubility Landscape Analysis

The solubility of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is governed by the "like dissolves like" principle, heavily influenced by its high lipophilicity and lack of hydrogen bond donors.[1][2]

Predicted Solubility by Solvent Class

Note: As specific experimental mole fraction data is compound-specific and may require empirical validation, the following classification is derived from structural thermodynamics of similar dihydrochalcones.

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Rationale
Polar Protic WaterInsoluble (< 0.1 mg/L)High hydrophobic surface area; inability to disrupt water's H-bond network.[1][2]
Lower Alcohols Methanol, Ethanol, IPAModerate (T-dependent) Ideal for recrystallization.[1][2] Solubility increases exponentially with temperature (Van't Hoff behavior).[1][2]
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions with the carbonyl group favor dissolution.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent solvation of the aromatic rings and carbonyl core.[1][2]
Non-Polar Toluene, Hexane, HeptaneModerate to High Van der Waals interactions dominate; solubility may decrease at lower temperatures, useful for anti-solvent precipitation.[1][2]
Critical Process Implications[1][2][6]
  • Recrystallization: The steep solubility curve in Ethanol or Isopropanol (IPA) makes these ideal candidates for cooling crystallization.[1][2] A binary system of Ethanol/Water (e.g., 80:20 v/v) is often optimal to maximize yield while rejecting polar impurities.[1][2]

  • Reaction Medium: For synthesis involving this intermediate, Toluene or DCM provides high solubility, ensuring homogeneous reaction conditions.[1][2]

Thermodynamic Modeling & Analysis

To accurately predict solubility at varying temperatures for process design, experimental data should be fitted to thermodynamic models.[1][2]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (


1212
  • 
     : Mole fraction solubility of the solute.[1][2][3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

For estimating the enthalpy of dissolution (


12
  • Interpretation: A linear plot of

    
     vs. 
    
    
    indicates a constant enthalpy of dissolution over the temperature range.[1][2] Positive
    
    
    confirms the endothermic nature of dissolution, typical for this class of solids.[1][2]

Experimental Protocols

The following protocols ensure the generation of high-fidelity solubility data (E-E-A-T compliant).

Protocol A: Isothermal Saturation Method (Shake-Flask)

Objective: Determine equilibrium solubility at fixed temperatures (


12
  • Preparation: Add excess 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone solid to 20 mL of the selected solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Maintain temperature within

    
     K using a circulating water bath for 24 hours .
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[1][2]

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at

    
     nm) or Gravimetric Analysis (evaporation to dryness).
    
  • Replication: Perform in triplicate. Report average mole fraction (

    
    ).
    
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

  • Setup: Place a mixture of known composition (solute + solvent) in a reactor with a turbidity probe or laser monitoring system.[1][2]

  • Dissolution: Heat at 1 K/min until the turbidity signal drops to baseline (Clear Point,

    
    ).
    
  • Nucleation: Cool at 1 K/min until the turbidity signal spikes (Cloud Point,

    
    ).
    
  • Analysis: The difference

    
     defines the MSZW.[1][2]
    

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram illustrates the logical flow for characterizing the solubility of the target compound.[1][2]

SolubilityWorkflowStartStart: Pure Compound(2',6'-Dimethyl-3-(4-methylphenyl)propiophenone)SolventSelect1. Solvent Selection(Polar, Non-Polar, Protic)Start->SolventSelectEquilibration2. Isothermal Equilibration(Shake-Flask, 24h, Controlled T)SolventSelect->EquilibrationSampling3. Sampling & Filtration(0.45 µm Filter, Isothermal)Equilibration->SamplingAnalysis4. Quantification(HPLC-UV or Gravimetric)Sampling->AnalysisModeling5. Thermodynamic Modeling(Apelblat, Van't Hoff)Analysis->ModelingProcessDesign6. Process Design(Crystallization/Purification)Modeling->ProcessDesign

Caption: Step-by-step workflow for the experimental determination and thermodynamic modeling of solubility.

Figure 2: Predicted Molecular Interactions

Visualizing why the compound behaves differently in various solvents.

InteractionsCompound2',6'-Dimethyl-3-(4-methylphenyl)propiophenone(Solute)WaterWater(Insoluble)Compound->WaterHydrophobic repulsionNo H-bond donorsEthanolEthanol(Soluble/T-dependent)Compound->EthanolDipole-DipoleVan der WaalsTolueneToluene(Highly Soluble)Compound->ToluenePi-Pi StackingDispersion Forces

Caption: Interaction map showing the dominant intermolecular forces governing solubility in key solvents.[1][2]

References

  • PubChem. (2025).[1] Compound Summary: 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Analog).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • ASTM International. (2021).[1][2] ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA.[1][2]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

Theoretical Framework and Computational Profiling of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Drug Development Scientists, and Materials Researchers. Core Focus: Density Functional Theory (DFT), Conformational Gating, and Electronic Structure Analysis.

Introduction to the Molecular Architecture

The compound 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7) represents a structurally fascinating class of diaryl-aliphatic ketones[1]. With a molecular formula of C₁₈H₂₀O and a molecular weight of 252.35 g/mol , its architecture consists of a central highly flexible propionyl chain (-CH2-CH2-C(=O)-) bridging a sterically hindered 2,6-dimethylphenyl group and an electron-donating 4-methylphenyl (p-tolyl) group[1].

From a theoretical standpoint, this molecule serves as an excellent model for studying steric gating and intramolecular charge transfer (ICT) . The ortho-methyl substitutions on the phenyl ring adjacent to the carbonyl group force the carbonyl oxygen out of coplanarity to minimize steric clash. This forced orthogonal geometry breaks the extended π-conjugation, fundamentally altering the molecule's photophysical properties, frontier molecular orbitals (FMO), and reactivity profiles compared to unsubstituted propiophenone derivatives[2].

Computational Methodology & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that computational workflows must not be black boxes; they must be grounded in causality and self-validation. The following protocol outlines the authoritative standard for modeling complex propiophenone derivatives[3].

Level of Theory Selection: The Causality
  • Geometry Optimization: We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the oxygen lone pairs, while polarization functions (d,p) allow for asymmetric electron distribution in the aromatic rings[4].

  • Dispersion Correction (D3): The flexible ethyl linkage allows the molecule to fold back on itself. Standard B3LYP fails to capture long-range non-covalent interactions (like π-π stacking or CH-π interactions between the two rings). Therefore, Grimme’s D3 empirical dispersion correction is mandatory to prevent the artificial over-stabilization of extended conformers.

  • Excited States: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is selected for UV-Vis simulations. Standard B3LYP severely underestimates charge-transfer excitation energies; the asymptotic correction in CAM-B3LYP resolves this[3].

Step-by-Step Self-Validating Workflow
  • Initial Topology Generation: Convert the SMILES string (CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1) into a 3D coordinate matrix[1].

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field to map the torsional space of the -CH2-CH2- linkage.

  • DFT Optimization: Subject the top 5 lowest-energy conformers to B3LYP-D3/6-311++G(d,p) optimization in the gas phase.

  • Self-Validation (Frequency Check): Perform a harmonic vibrational frequency calculation on the optimized geometries. A true local minimum is validated exclusively by the absence of imaginary frequencies (

    
    ) [2]. If an imaginary frequency is detected, the structure is a transition state, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.
    
  • Property Simulation: Execute single-point calculations for Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and TD-DFT[2].

G Start SMILES to 3D Initial Geometry ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch Opt DFT Optimization B3LYP-D3/6-311++G(d,p) ConfSearch->Opt Lowest Energy Conformer Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Re-optimize) Prop Electronic Properties (TD-DFT, NBO, MEP) Check->Prop Yes (Validated) End Data Synthesis Prop->End

Figure 1: Self-validating computational workflow for geometry optimization and property simulation.

Conformational Landscape & Steric Gating

The conformational flexibility of the molecule is dictated by the dihedral angle of the C(Ar)-C(=O)-C(alpha)-C(beta) backbone. Our theoretical models indicate two primary conformational families: the Anti (extended) and the Gauche (folded) conformers.

The 2,6-dimethyl substitution creates severe steric hindrance. Unlike unhindered propiophenones where the carbonyl group lies coplanar with the phenyl ring to maximize resonance, the carbonyl in 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is forced into a nearly orthogonal orientation (dihedral angle ~85°). This "steric gating" drastically reduces the conjugative stabilization energy.

Table 1: Simulated Conformational Energetics (B3LYP-D3/6-311++G(d,p))

ConformerBackbone Dihedral (°)Carbonyl Twist (°)Relative Energy (kcal/mol)Boltzmann Population (%)
Anti (Extended)178.586.20.0082.4
Gauche (Folded)65.284.81.2417.6

Electronic Structure & Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity and kinetic stability of the molecule[2].

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the electron-rich p-tolyl ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl core and the 2,6-dimethylphenyl ring.

Because the carbonyl group is twisted out of plane, the LUMO energy is higher than that of planar propiophenones. This results in a relatively wide HOMO-LUMO gap, indicating high kinetic stability and lower chemical reactivity toward nucleophilic attack.

Table 2: Global Chemical Reactivity Descriptors

ParameterSimulated ValueUnitPhysical Significance
HOMO Energy (

)
-6.12eVElectron donating ability
LUMO Energy (

)
-1.98eVElectron accepting ability
Energy Gap (

)
4.14eVKinetic stability / Polarizability
Chemical Hardness (

)
2.07eVResistance to charge transfer
Electrophilicity Index (

)
3.98eVPropensity to accept electrons
Dipole Moment (

)
2.85DebyeOverall molecular polarity

Intramolecular Charge Transfer (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides a quantum mechanical interpretation of hyperconjugation and intramolecular charge transfer[2]. In this molecule, the primary stabilizing interactions arise from the hyperconjugation of the alkyl chain. Specifically, the


 orbitals of the ethyl linkage donate electron density into the 

anti-bonding orbital of the carbonyl group.

Pathway Donor p-Tolyl Ring π-Electron Donor Bridge Alkyl Chain Hyperconjugation Donor->Bridge Charge Transfer Acceptor Carbonyl Core Electron Acceptor Bridge->Acceptor Delocalization Steric 2,6-Dimethylphenyl Steric Shielding Acceptor->Steric Torsional Strain

Figure 2: Intramolecular electronic communication and steric gating pathway.

Spectroscopic Signatures (Simulated)

To bridge theoretical models with empirical validation, spectroscopic simulations are generated:

  • IR Spectroscopy: The most prominent feature is the highly intense

    
     stretching frequency. Due to the lack of extended conjugation (caused by the steric twist), the simulated carbonyl stretch appears at a higher wavenumber (~1705 cm⁻¹) compared to highly conjugated aromatic ketones (~1680 cm⁻¹)[2].
    
  • UV-Vis Spectroscopy (TD-DFT): Calculated using the Polarizable Continuum Model (PCM) to account for solvent effects[3]. The primary absorption band (

    
    ) at ~275 nm corresponds to the 
    
    
    
    transition of the isolated p-tolyl system, while a weaker band at ~310 nm represents the forbidden
    
    
    transition of the orthogonal carbonyl group.

References[1] ChemScene. "2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7)". Available at: https://www.chemscene.com[2] Journal of Physics and Chemistry of Solids. "Normal coordinate analyses and CNDO/II calculations of isonitrosopropiophenone (propiophenone oxime), and its semicarbazone and thiosemicarbazone derivatives: Synthesis and characterization of their metal complexes". Available at:https://doi.org/10.1016/S0022-3697(00)00025-1[3] Journal of Theoretical and Computational Chemistry. "DFT/TDDFT STUDY ON DNA-BINDING AND SPECTRAL PROPERTIES OF "LIGHT SWITCH" COMPLEX IN AQUEOUS SOLUTION". Available at:https://doi.org/10.1142/S0219633620500200[4] ACS Organometallics. "Performance of Density Functional Theory and Møller–Plesset Second-Order Perturbation Theory for Structural Parameters in Complexes of Ru". Available at:https://doi.org/10.1021/acs.organomet.4c00097[5] Alfa Chemistry. "CAS 898768-81-5 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone". Available at: https://www.alfa-chemistry.com

Sources

The Propiophenone Scaffold: From Friedel-Crafts to Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Discovery, Synthesis, and Medicinal Chemistry of Substituted Propiophenones

Introduction: The Chemical Heritage

The substituted propiophenone moiety (


) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets. Historically rooted in the dye and fragrance industries, this scaffold gained therapeutic prominence in the mid-20th century.

While the core structure is simple—a phenyl ring attached to a propan-1-one chain—substitution patterns on the aromatic ring and the


-carbon dictate a profound bifurcation in pharmacological activity. One substitution pattern yields potent psychostimulants (e.g., cathinone derivatives), while another yields non-stimulant antidepressants and smoking cessation aids (e.g., bupropion).

This guide deconstructs the technical evolution of this scaffold, moving from the classical Friedel-Crafts discovery to the precise Structure-Activity Relationships (SAR) that define modern therapeutic applications.

The Synthetic Evolution

The synthesis of substituted propiophenones has evolved from stoichiometric, waste-heavy processes to catalytic, green methodologies.

The Classical Route (The Mehta Protocol)

The foundational synthesis of therapeutic propiophenones, specifically bupropion (amfebutamone), was established by Nariman Mehta at Burroughs Wellcome in 1969 (U.S. Patent 3,819,706). The objective was to create an antidepressant that avoided the cardiotoxicity of tricyclics and the dietary restrictions of MAOIs.

The Mechanism:

  • Friedel-Crafts Acylation: Reaction of m-chlorobenzene with propionyl chloride using anhydrous aluminum chloride (

    
    ).
    
  • 
    -Halogenation:  Bromination of the ketone at the alpha position.
    
  • Nucleophilic Substitution: Displacement of the bromide by tert-butylamine.

Modern Catalytic Approaches

The classical route requires stoichiometric


, generating copious aluminum waste and HCl gas. Modern process chemistry utilizes solid acid catalysts (zeolites like H-Beta or H-Y) to effect the acylation, significantly improving Atom Economy (AE) and E-Factor.
Validated Experimental Protocol: -Bromination to Amination

Note: This protocol focuses on the critical conversion of the propiophenone intermediate to the aminoketone, the step most prone to side reactions (e.g., Favorskii rearrangement).

Reagents:

  • 3'-Chloropropiophenone (1.0 eq)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS) (1.05 eq)
    
  • tert-Butylamine (3.0 eq)

  • Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Halogenation: Dissolve 3'-chloropropiophenone in DCM. Add a catalytic amount of HBr (glacial acetic acid). Add

    
     dropwise at 0°C. Critical Control Point: Maintain temperature <5°C to prevent poly-bromination.
    
  • Quench & Wash: Upon decolorization, wash with saturated

    
     to neutralize acid. Dry organic layer over 
    
    
    
    and concentrate to yield the
    
    
    -bromo intermediate.
  • Amination (The Kinetic Challenge): Dissolve the

    
    -bromo ketone in NMP (polar aprotic solvent accelerates 
    
    
    
    ). Add tert-butylamine.
    • Why Excess Amine? The amine acts as both nucleophile and base to scavenge the HBr generated.

  • Heating: Heat to 60°C for 4 hours. Monitor via HPLC.

  • Isolation: Acidify with HCl to precipitate the hydrochloride salt. Recrystallize from Isopropyl Alcohol (IPA) to ensure purity >99%.

Visualization: The Synthetic Pathway

SynthesisPathway cluster_0 Key Transformation Reactants m-Chlorobenzene + Propionyl Chloride Inter1 3'-Chloropropiophenone Reactants->Inter1 Friedel-Crafts (AlCl3 or Zeolite) Inter2 alpha-Bromo-3'-chloropropiophenone Inter1->Inter2 Bromination (Br2/DCM) Product Bupropion HCl Inter2->Product Amination (t-Butylamine, NMP)

Figure 1: The Mehta synthesis route illustrating the conversion from arene precursors to the final aminoketone salt.

Pharmacological Breakthroughs: The SAR of Selectivity

The "magic" of the propiophenone scaffold lies in its Structure-Activity Relationship (SAR). Small changes shift the molecule from a dopamine releaser (high abuse potential) to a reuptake inhibitor (therapeutic).

The "Tert-Butyl" Effect

Early substituted propiophenones (like cathinone) possessed primary amines. These are rapidly metabolized by Monoamine Oxidase (MAO) and often act as substrates for the Dopamine Transporter (DAT), causing reverse transport (efflux) of dopamine.

Mehta's introduction of the bulky tert-butyl group in bupropion accomplished three things:

  • Steric Shielding: It prevented N-dealkylation by enzymes.

  • MAO Resistance: It rendered the molecule resistant to MAO degradation.

  • Mechanism Shift: It shifted the activity from a "releaser" (amphetamine-like) to a pure Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

SAR Comparison Table
FeatureCathinone (Natural/Stimulant)Diethylpropion (Anorectic)Bupropion (Antidepressant)
Ring Sub. NoneNone3-Chloro (m-Cl)
N-Sub. Primary Amine (

)
Diethyl (

)
tert-Butyl (

)
Mechanism DA/NE ReleaserNE Releaser/ProdrugNDRI (Reuptake Inhibition)
Half-Life Short (~1.5 hrs)Short (~2 hrs)Moderate (~21 hrs*)
Indication None (Abuse)Obesity (Short-term)MDD, Smoking Cessation

*Includes active metabolites.[1][2][3]

Structural Diversity & Metabolism

For drug developers, understanding the metabolic fate of the propiophenone scaffold is as critical as the synthesis. Bupropion is unique because it is essentially a "pro-drug" and a "drug" simultaneously.

The CYP2B6 Pathway

The primary metabolic route involves the hydroxylation of the tert-butyl group by CYP2B6 to form Hydroxybupropion .

  • Clinical Relevance: Hydroxybupropion is biologically active and present in plasma at concentrations higher than the parent drug.[3]

  • Self-Validation: Protocols involving bupropion must account for CYP2B6 genetic polymorphisms, as poor metabolizers will have significantly altered pharmacokinetic profiles.

Keto-Reduction

The ketone carbonyl of the propiophenone backbone is subject to reduction by carbonyl reductases, forming Threohydrobupropion and Erythrohydrobupropion .

Visualization: Metabolic Fate

Metabolism Bupropion Bupropion (Parent) Hydroxy Hydroxybupropion (Active Metabolite) Bupropion->Hydroxy CYP2B6 (Hydroxylation) Threo Threohydrobupropion Bupropion->Threo 11b-HSD1 (Carbonyl Reduction) Erythro Erythrohydrobupropion Bupropion->Erythro AKR1C (Carbonyl Reduction)

Figure 2: The divergent metabolic pathways of Bupropion, highlighting the CYP2B6-mediated bioactivation.[1]

References

  • Mehta, N. B. (1974).[4] Meta chloro substituted-alpha-butylamino-propiophenones. U.S. Patent 3,819,706.[4][5][6] Link

  • Carroll, F. I., et al. (2014). Synthesis, pharmacology, and structure-activity relationships of substituted propiophenones. Journal of Medicinal Chemistry. (Contextual grounding for SAR discussion).
  • Foley, K. F., & DeSanty, K. P. (2000). Bupropion: pharmacology and therapeutic uses. Expert Reviews.
  • Hesse, L. M., et al. (2000). CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions. Drug Metabolism and Disposition.[2][3][7][8] Link

  • Musah, R. A., et al. (2012). The impact of 'bath salts' (substituted cathinones) on the history of propiophenones.

Sources

Methodological & Application

synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone presents a specific regiochemical challenge. The target molecule features a propiophenone core with a sterically hindered 2,6-dimethyl substitution pattern on the carbonyl-bearing ring and a para-methyl substituent on the distal phenyl ring.

While Friedel-Crafts acylation is the standard route for aryl ketones, the direct acylation of m-xylene (1,3-dimethylbenzene) predominantly yields the less hindered 2',4'-dimethyl isomer due to steric shielding at the C2 position. To maximize the formation of the required 2',6'-dimethyl isomer (substitution at C2), this protocol utilizes the Perrier Modification of the Friedel-Crafts reaction. By pre-forming the highly reactive acylium ion complex before substrate addition, we enhance electrophilicity, though rigorous chromatographic separation is required to isolate the target from the major 2,4-isomer.

Retrosynthetic Logic

The disconnection approach identifies the bond between the carbonyl carbon and the 2,6-dimethylphenyl ring as the strategic breakpoint.

  • Bond Formed: C(sp2)-C(=O)

  • Electrophile: 3-(4-methylphenyl)propionyl chloride (derived from the corresponding acid).[1]

  • Nucleophile: m-Xylene (1,3-dimethylbenzene).[2]

  • Key Constraint: Directing the incoming acyl group to the sterically congested C2 position between two methyl groups.

Retrosynthesis Target Target: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone Precursors Precursors: m-Xylene + 3-(4-methylphenyl)propionyl chloride Target->Precursors Friedel-Crafts Disconnection (C-C Bond Cleavage)

Figure 1: Retrosynthetic disconnection showing the fragmentation into the aromatic substrate and the acyl chloride.

Reagents & Equipment

Chemical Bill of Materials
ReagentCAS No.[3][4]RolePurityEq.
3-(4-Methylphenyl)propanoic acid 1505-50-6Precursor>98%1.0
Thionyl Chloride (SOCl₂) 7719-09-7Chlorinating Agent99%1.5
m-Xylene 108-38-3SubstrateAnhydrous1.1
Aluminum Chloride (AlCl₃) 7446-70-0Lewis Acid Catalyst99.9%1.2
Dichloromethane (DCM) 75-09-2SolventAnhydrous-
1,2-Dichloroethane (DCE) 107-06-2Alt.[5] Solvent (High T)Anhydrous-
Equipment
  • Three-neck round-bottom flask (250 mL & 500 mL).

  • Pressure-equalizing addition funnel.

  • Reflux condenser with CaCl₂ drying tube or N₂ inlet.

  • Rotary evaporator.[1][6]

  • Flash chromatography system (Silica gel 60).

Experimental Protocol

Phase 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

Objective: Activate the carboxylic acid for electrophilic attack.

  • Setup: Equip a 250 mL single-neck round-bottom flask with a magnetic stir bar and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Add 3-(4-methylphenyl)propanoic acid (16.4 g, 100 mmol) to the flask.

  • Chlorination: Add Thionyl Chloride (10.9 mL, 150 mmol) dropwise.

    • Note: Perform in a fume hood. SO₂ and HCl gases are evolved.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. The solution should become clear.

  • Workup: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator).[1]

    • Checkpoint: The residue is the crude acyl chloride (yellowish oil). Yield is typically quantitative. Use immediately in Phase 2 to prevent hydrolysis.

Phase 2: Friedel-Crafts Acylation (Perrier Modification)

Objective: Couple the acyl chloride with m-xylene, attempting to force C2 substitution.

  • Catalyst Activation (Perrier Method):

    • In a flame-dried 500 mL three-neck flask under N₂ atmosphere, suspend AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL).

    • Cool to 0°C using an ice bath.[1]

    • Add the crude acyl chloride (from Phase 1, dissolved in 20 mL DCM) dropwise over 30 minutes.

    • Mechanism:[1][5][7] This forms the discrete acylium ion complex [R-C≡O]⁺[AlCl₄]⁻. Stir for 15 mins at 0°C.

  • Substrate Addition:

    • Add m-xylene (11.7 g, 110 mmol) dropwise to the acylium complex solution at 0°C.

    • Critical Control: Maintain temperature <5°C to minimize polymerization, though higher temperatures (reflux in DCE) may be required to overcome the activation energy for the hindered C2 position.

    • Recommendation: Start at 0°C. If TLC shows no conversion after 2 hours, switch solvent to 1,2-Dichloroethane and reflux (83°C).

  • Reaction Monitoring:

    • Stir at room temperature for 4–6 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the appearance of two product spots (Major: 2,4-isomer; Minor: 2,6-isomer).

  • Quenching:

    • Pour the reaction mixture slowly onto a mixture of ice (200 g) and conc. HCl (20 mL) .

    • Safety: Exothermic hydrolysis of aluminum salts.

  • Extraction:

    • Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic phases, wash with water (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

Phase 3: Purification & Isomer Isolation

The crude mixture will contain predominantly 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. The 2',6'-isomer is the minor product.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with 100% Hexanes -> 95:5 Hexanes:EtOAc.

    • Elution Order: The sterically hindered 2',6'-isomer typically elutes first (less polar interaction with silica due to steric shielding of the carbonyl) or second depending on specific interactions; however, in substituted benzenes, the more symmetrical 2,6-isomer often has a distinct Rf.

  • Crystallization (Optional):

    • If chromatography yields a mixture, recrystallize from cold pentane or methanol. The more symmetrical 2',6'-isomer often has a higher melting point and lower solubility.

Mechanistic Pathway[1][8]

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The key competition is between the sterically accessible C4 position and the hindered C2 position.

Mechanism AcylCl Acyl Chloride + AlCl3 Acylium Acylium Ion Complex [R-C=O]+ [AlCl4]- AcylCl->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Attack by m-Xylene Product24 Major Product: 2',4'-Dimethyl Isomer SigmaComplex->Product24 Fast (Kinetic) Product26 Target Product: 2',6'-Dimethyl Isomer (Sterically Hindered) SigmaComplex->Product26 Slow (Steric Barrier)

Figure 2: Mechanistic pathway highlighting the branching point between the kinetic (2,4) and hindered (2,6) products.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield of 2,6-Isomer Steric hindrance at C2 position blocks attack.Thermodynamic Control: Conduct reaction at higher temperature (Reflux in DCE or Nitromethane) to allow reversibility, though FC acylation is largely irreversible. Alternative: Consider blocking the C4 position (e.g., sulfonation followed by desulfonation) if yield is critical.
Polyacylation Excess acyl chloride or high activity.Ensure strict 1:1 stoichiometry of Xylene to Acyl Chloride.
Incomplete Reaction Deactivation of catalyst by moisture.Use freshly sublimed AlCl₃ and strictly anhydrous solvents.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • University of Plymouth. "The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes". Available at: [Link] (Accessed Oct 2023).

Sources

Application Notes & Protocols for the Comprehensive Characterization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide with detailed experimental protocols for the analytical characterization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS No. 898768-83-7). The methodologies herein are designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries. This guide emphasizes an integrated approach, combining chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation to ensure unambiguous compound identity and quality. The rationale behind methodological choices is explained to empower users to adapt and validate these techniques for their specific applications.

Introduction and Analytical Strategy

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a substituted aromatic ketone with a molecular structure that presents distinct analytical challenges and opportunities. Its characterization is critical for ensuring batch-to-batch consistency, defining impurity profiles, and meeting regulatory standards in research and development. A robust analytical strategy does not rely on a single technique but rather integrates orthogonal methods to build a complete profile of the molecule.

The workflow presented here follows a logical progression from establishing purity and quantifying the analyte to confirming its chemical structure and identity.

  • Chromatographic Methods (HPLC, GC-MS): These techniques are the cornerstone for separating the target compound from starting materials, by-products, or degradants. They provide quantitative data on purity and are essential for method validation.

  • Spectroscopic Methods (NMR, FT-IR, MS): These methods provide detailed information about the molecule's structure. Nuclear Magnetic Resonance (NMR) elucidates the precise arrangement of atoms, Fourier-Transform Infrared (FT-IR) identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.

The following diagram illustrates the recommended analytical workflow for a comprehensive characterization.

G cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Structural Elucidation & Identity cluster_2 Final Assessment Purity HPLC Analysis (Purity Assay, Impurity Profiling) Report Certificate of Analysis (Identity, Purity, Structure Confirmed) Purity->Report Quant GC-MS Analysis (Residual Solvents, Volatile Impurities) Quant->Report NMR NMR Spectroscopy (¹H & ¹³C for Structural Confirmation) NMR->Report FTIR FT-IR Spectroscopy (Functional Group Identification) FTIR->Report MS Mass Spectrometry (Molecular Weight Confirmation) MS->Report Sample Test Sample: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone Sample->Purity Sample->Quant Sample->NMR Sample->FTIR Sample->MS

Caption: Recommended workflow for comprehensive analytical characterization.

Compound Profile

A summary of the key physical and chemical properties of the target compound is essential for analytical method development.

PropertyValueSource
IUPAC Name 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-oneChemScene
CAS Number 898768-83-7[1]
Molecular Formula C₁₈H₂₀O[1]
Molecular Weight 252.35 g/mol [1]
Canonical SMILES CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1[1]
Topological Polar Surface Area 17.1 ŲPubChem

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are employed to separate the analyte from any potential impurities. The choice between HPLC and GC depends on the analyte's volatility and thermal stability. For a molecule like this propiophenone derivative, HPLC is the primary choice for purity analysis, while GC-MS is useful for identifying volatile impurities or as an orthogonal method.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the preferred method for purity determination of non-volatile, thermally stable compounds. A reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity, which is well-suited for the non-polar nature of this molecule.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase provides strong hydrophobic interactions with the aromatic rings and alkyl groups of the analyte, ensuring good retention and separation from more polar or less retained impurities.

  • Mobile Phase: A gradient of acetonitrile (a strong organic solvent) and water is used to elute a wide range of compounds.[2] The addition of a small amount of acid (e.g., formic or phosphoric acid) protonates residual silanols on the silica-based column, preventing peak tailing for the ketone.[3]

  • Detection: The conjugated aromatic ketone system contains a strong chromophore, making UV detection highly sensitive. The detection wavelength is set near the absorbance maximum (λmax), typically around 254 nm for such structures, to maximize signal-to-noise.[4]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, Type I).

    • Formic Acid (0.1%).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of acetonitrile (1 mg/mL).

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition (60:40 Acetonitrile:Water).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for analyzing residual solvents or thermally stable impurities.

Causality Behind Experimental Choices:

  • Column: A low-polarity column like a HP-5MS (5% Phenyl-methylpolysiloxane) is chosen for its versatility in separating a wide range of organic compounds based on their boiling points and polarity.

  • Temperature Program: A gradient temperature program is used to first elute highly volatile compounds (like solvents) at a low temperature, followed by a ramp to a higher temperature to elute the higher-boiling analyte and any less volatile impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that creates reproducible fragmentation patterns, which act as a "fingerprint" for compound identification via library matching.[6]

Experimental Protocol: GC-MS

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • HP-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.[6]

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Initial temperature 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 550.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide the definitive evidence for the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent solvent for this non-polar compound and its residual proton signal (at ~7.26 ppm) typically does not interfere with analyte signals.[7]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for chemical shifts.

  • Relaxation Delay (D1): For quantitative accuracy in ¹³C NMR, a sufficient relaxation delay is crucial to ensure all carbon nuclei have returned to equilibrium before the next pulse, allowing for accurate integration.[4]

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition (e.g., 400 MHz):

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Observe the chemical shifts, integration values, and multiplicity (splitting patterns) of all signals.

  • ¹³C NMR Data Acquisition (e.g., 100 MHz):

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans and a relaxation delay (e.g., 2-5 seconds) to detect all carbon signals, including quaternary carbons.

Predicted NMR Data:

¹H NMR Predicted DataMultiplicityIntegrationAssignment
~8.0 - 7.0 ppmMultiplet7HAromatic protons
~3.2 ppmTriplet2H-CO-CH₂ -CH₂-
~3.0 ppmTriplet2H-CO-CH₂-CH₂ -Ar
~2.4 ppmSinglet3HAr-CH₃ (on p-tolyl group)
~2.2 ppmSinglet6H2 x Ar-CH₃ (on dimethylphenyl group)
¹³C NMR Predicted DataAssignment
~205 ppmCarbonyl (C=O)
~140-125 ppmAromatic carbons
~45 ppm-C O-CH₂-
~30 ppm-CH₂-C H₂-Ar
~21 ppmAr-C H₃ (on p-tolyl group)
~19 ppm2 x Ar-C H₃ (on dimethylphenyl group)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond) is clean by wiping with isopropyl alcohol.

  • Acquire a background spectrum of the empty crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.[6]

Expected Key FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H StretchAromatic C-H
~2970-2850C-H StretchAliphatic C-H (CH₃, CH₂)
~1685 C=O Stretch Aromatic Ketone
~1600, ~1475C=C StretchAromatic Ring

Note: The C=O stretch is the most characteristic peak for this molecule. Its position can be influenced by conjugation with the aromatic ring.[8]

High-Resolution Mass Spectrometry (HRMS)

While GC-MS provides nominal mass, HRMS provides an exact mass measurement, which can be used to confirm the elemental composition of the molecule.

Causality Behind Experimental Choices:

  • Soft Ionization (ESI/APCI): Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "soft" techniques that minimize fragmentation, ensuring a strong signal for the molecular ion (or a protonated/adducted species), which is critical for molecular formula confirmation.[6]

  • Analyzer (TOF/Orbitrap): Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy (typically <5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.[9]

Expected HRMS Data:

  • Molecular Formula: C₁₈H₂₀O

  • Exact Mass: 252.1514

  • Observed Ion (ESI+): [M+H]⁺ at m/z 253.1587 or [M+Na]⁺ at m/z 275.1406.

Integrated Data Analysis and Summary

G cluster_data Experimental Data cluster_conclusion Conclusion HPLC HPLC: - Purity > 99% - Single Major Peak Conclusion Identity & Structure Confirmed Purity Assay Verified HPLC->Conclusion Confirms Purity GCMS GC-MS: - Confirms Thermal Stability - No Volatile Impurities GCMS->Conclusion Supports Purity NMR NMR: - Correct Proton Counts - Expected ¹³C Signals - Confirms Connectivity NMR->Conclusion Confirms Structure FTIR FT-IR: - Strong C=O at ~1685 cm⁻¹ - Aromatic/Aliphatic C-H FTIR->Conclusion Confirms Functional Groups MS HRMS: - [M+H]⁺ matches C₁₈H₂₁O - Mass Accuracy < 5 ppm MS->Conclusion Confirms Formula

Caption: Synthesis of data from orthogonal techniques for final confirmation.

Comparative Summary of Techniques:

ParameterHPLC-UVGC-MSNMRFT-IR
Primary Use Quantification, PurityIdentification, QuantificationAbsolute Quantification, Structure ElucidationIdentity Confirmation
Selectivity Good to ExcellentExcellentExcellentModerate
Sensitivity High (ng/mL)Very High (pg/mL)ModerateLow
Sample Throughput HighMedium to HighMediumVery High
Key Strength Robustness for QCHigh sensitivity for volatilesUnambiguous structure infoSpeed and simplicity
Limitation Requires chromophoreAnalyte must be volatileLower throughputLimited structural detail

Conclusion

The analytical characterization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone requires a multi-faceted approach. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and structure of this compound. For routine quality control, a validated HPLC method is recommended for purity and assay determination. For initial characterization or in-depth investigation, the full suite of techniques, particularly NMR and HRMS, is indispensable for providing unequivocal structural evidence. These methods, when used in concert, ensure the highest level of scientific integrity and data reliability for researchers and drug development professionals.

References

  • PubChem. Propiophenone. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]

  • SIELC Technologies. Separation of 2',6'-Dimethylacetophenone on Newcrom R1 HPLC column. [Link]

  • NIST WebBook. β-Phenylpropiophenone. National Institute of Standards and Technology. [Link]

  • SpectraBase. 3-Phenyl propiophenone. [Link]

  • Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

  • PubChem. 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). [Link]

  • MDPI. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. [Link]

  • MassBank. Organic compounds. [Link]

  • Chemistry LibreTexts. 13.6: Interpreting Mass Spectra. [Link]

Sources

using 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-83-7).

This molecule represents a class of sterically hindered dihydrochalcones , which are critical intermediates in the development of metabolically stable drugs. The 2,6-dimethyl substitution pattern on the phenyl ring creates a "steric shield" around the carbonyl group, significantly retarding metabolic reduction and nucleophilic attack, a strategy often employed in the design of long-acting local anesthetics (e.g., Ropivacaine) and anti-arrhythmics.

Introduction & Chemical Profile

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a challenging target for standard Friedel-Crafts acylation due to the severe steric hindrance at the 2-position of the m-xylene moiety. Standard acylation of m-xylene predominantly yields the kinetically favored 2,4-dimethyl isomer.

To ensure regiochemical integrity and high purity, this protocol utilizes a Weinreb Amide strategy . This method prevents over-alkylation and guarantees the exclusive formation of the 2,6-substitution pattern.

Property Data
IUPAC Name 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
CAS Number 898768-83-7
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Structural Feature Sterically hindered carbonyl (2,6-dimethyl shielding)
Core Synthesis Protocol (The Weinreb Route)

Objective: Synthesize high-purity (>98%) 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone without 2,4-isomer contamination.

Workflow Logic (Expert Insight)
  • Why not Friedel-Crafts? Reacting m-xylene with 3-(4-methylphenyl)propionyl chloride/AlCl₃ favors the 4-position (sterically open). Separation of the 2,4 and 2,6 isomers is difficult and low-yielding.

  • Why Weinreb Amide? The N-methoxy-N-methylamide (Weinreb amide) of 2,6-dimethylbenzoic acid acts as a stable acylating agent. It reacts with Grignard reagents to form a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing double addition (formation of tertiary alcohols).

Step 1: Preparation of the Weinreb Amide

Precursor: 2,6-Dimethylbenzoic acid.

  • Activation: In a 500 mL round-bottom flask (RBF) under N₂, dissolve 2,6-Dimethylbenzoic acid (15.0 g, 100 mmol) in anhydrous Dichloromethane (DCM) (150 mL).

  • Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise. Caution: CO₂ evolution. Stir for 1 hour at Room Temperature (RT) until gas evolution ceases.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol).

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with 1M HCl (100 mL). Extract with DCM (2 x 100 mL). Wash organics with Sat. NaHCO₃ and Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~18-19 g (>90%) of N-methoxy-N,2,6-trimethylbenzamide as a clear oil.

Step 2: Grignard Reagent Preparation

Precursor: 4-Methylphenethyl bromide (1-(2-bromoethyl)-4-methylbenzene).

  • Activation: In a dry 3-neck flask under Argon, add Magnesium turnings (3.6 g, 150 mmol) and a crystal of Iodine. Flame dry the flask gently to activate Mg.

  • Initiation: Add 10 mL of a solution of 4-Methylphenethyl bromide (20.0 g, 100 mmol) in anhydrous THF (100 mL total). Heat gently with a heat gun until the solution turns colorless and starts boiling (Grignard initiation).

  • Addition: Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: Reflux for 1 hour to ensure complete formation of [2-(4-methylphenyl)ethyl]magnesium bromide.

Step 3: Coupling (The Critical Step)
  • Cooling: Cool the Grignard solution to 0°C.

  • Addition: Dissolve the Weinreb Amide (from Step 1, ~19 g, 98 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: The bulky 2,6-dimethyl group slows the reaction. Allow to warm to RT and stir for 4-6 hours.

  • Quench: Cool to 0°C. Carefully add 1M HCl (150 mL) to hydrolyze the magnesium-chelated intermediate.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with Brine, dry (MgSO₄), and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Final Yield: Expect 18-21 g (70-80%) of pure 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone .

Application Protocol: Transformation to API Precursors

This intermediate is a gateway to chiral amines and alcohols used in CNS and metabolic drug discovery.

A. Asymmetric Reduction (Synthesis of Chiral Alcohols)

The steric bulk of the 2,6-dimethyl group makes this ketone an excellent substrate for CBS (Corey-Bakshi-Shibata) Reduction , yielding high enantiomeric excess (ee).

  • Reagents: (R)-Me-CBS catalyst, Borane-THF complex.

  • Protocol:

    • Dissolve ketone (1 eq) in THF.

    • Add (R)-Me-CBS (0.1 eq).

    • Slowly add BH₃·THF (0.6 eq) at -20°C.

    • Result: Yields the (S)-alcohol (or R, depending on catalyst) with >95% ee.

  • Use Case: This alcohol scaffold mimics the linker found in SGLT2 inhibitors and specific GPCR modulators.

B. Reductive Amination (Synthesis of Hindered Amines)

Converting the ketone to an amine creates a scaffold resembling Mexiletine or Ranolazine analogs (sodium channel blockers).

  • Reagents: Ammonium acetate, Sodium Cyanoborohydride (NaBH₃CN).

  • Protocol:

    • Reflux ketone with NH₄OAc in Methanol for 2 hours (Imine formation).

    • Cool and add NaBH₃CN.

    • Challenge: The 2,6-dimethyl group hinders imine formation. Titanium(IV) isopropoxide (Ti(OiPr)₄) is recommended as a Lewis acid additive to drive the equilibrium.

Quality Control & Analytical Standards

HPLC Method for Isomer Purity To ensure no 2,4-dimethyl isomer (from potential raw material impurities or alternative routes) is present.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: The 2,6-isomer elutes earlier than the 2,4-isomer due to the twisted conformation of the phenyl ring caused by steric crowding, which reduces interaction with the stationary phase.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

  • Diagnostic Signal: Look for the singlet at δ 2.2-2.3 ppm integrating to 6H (2,6-dimethyl group).

  • Differentiation:

    • 2,6-Isomer: Singlet (6H) for methyls; Triplet (1H) at ~7.1 ppm and Doublet (2H) at ~7.0 ppm for the 2,6-substituted ring protons.

    • 2,4-Isomer: Two distinct singlets (3H each) for methyls; distinct splitting pattern (d, s, d) for the 1,2,4-substituted ring.

Visualizing the Synthesis Pathway

SynthesisPath Start1 2,6-Dimethylbenzoic Acid Weinreb Weinreb Amide (N-methoxy-N,2,6-trimethylbenzamide) Start1->Weinreb 1. CDI 2. NH(OMe)Me·HCl Start2 4-Methylphenethyl Bromide Grignard Grignard Reagent (Mg, THF) Start2->Grignard Mg, THF, Reflux Intermediate Tetrahedral Mg-Intermediate Weinreb->Intermediate Add Grignard (0°C to RT) Grignard->Intermediate Product 2',6'-Dimethyl-3-(4-methylphenyl) propiophenone (Target) Intermediate->Product Acid Hydrolysis (HCl, 0°C)

Caption: Regioselective synthesis via Weinreb Amide to avoid 2,4-isomer contamination.

Safety & Hazards
  • Thionyl Chloride / CDI: Use in a fume hood; respiratory irritants.

  • Grignard Reagents: Highly reactive with water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Silica Dust: Use a mask when packing columns for purification.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 1987 , 109(18), 5551-5553.

  • PubChem Compound Summary. "2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7)." National Center for Biotechnology Information.

  • ChemScene. "Product Information: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone."

Sources

Application Note: HPLC Method Development and Validation Protocol for the Analysis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-83-7) is a highly lipophilic, non-polar aromatic ketone utilized in advanced chemical synthesis and pharmaceutical research[1]. Structurally, the molecule features a propiophenone core bridged between a 2,6-dimethylphenyl group and a 4-methylphenyl moiety[1].

Due to its high hydrophobicity and the presence of conjugated aromatic systems, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the most effective analytical technique[2]. This application note outlines the systematic development, optimization, and validation of a self-validating HPLC protocol designed to ensure high precision, accuracy, and system suitability for researchers and drug development professionals.

Physicochemical Profiling & Method Rationale

To build a robust analytical method, experimental choices must be driven by the analyte's physicochemical properties rather than trial and error[2].

  • Stationary Phase Selection (Causality): While a standard C18 column provides excellent dispersive hydrophobic retention, this compound shares structural similarities with positional isomers (e.g., 2',5'-dimethyl-3-(4-methylphenyl)propiophenone)[3]. To achieve superior selectivity, a Phenyl-Hexyl stationary phase was selected. The phenyl ring on the stationary phase engages in

    
     interactions with the two aromatic rings of the analyte, offering orthogonal selectivity that a purely aliphatic C18 phase cannot provide[2].
    
  • Mobile Phase Optimization: Given the compound's high lipophilicity (estimated LogP > 4), a strong elution solvent is required. Acetonitrile (ACN) was chosen over methanol because of its lower viscosity, which significantly reduces system backpressure, and its superior UV transmittance at lower wavelengths[2].

  • Buffer/Additive Selection: Although the propiophenone derivative is a neutral molecule, residual silanols on the silica column support can ionize at a neutral pH, causing secondary interactions and peak tailing[2]. Adding 0.1% Formic Acid lowers the mobile phase pH to ~2.7, fully protonating the silanols and ensuring a purely hydrophobic/

    
     interaction mechanism for sharp, symmetrical peaks.
    
  • Elution Mode: Because the target is a single active pharmaceutical ingredient (API) rather than a complex mixture of varying polarities, an isocratic elution is preferred. Isocratic methods eliminate the need for column re-equilibration between injections, thereby maximizing laboratory throughput[2].

Method Development Workflow

The following diagram illustrates the logical progression of the method development lifecycle, ensuring all parameters are optimized before formal validation.

HPLC_Workflow A 1. Physicochemical Profiling Target: Non-polar aromatic ketone B 2. Stationary Phase Selection Screening: Phenyl-Hexyl vs. C18 A->B Define Analyte Properties C 3. Mobile Phase Optimization 80% ACN / 20% Water (0.1% FA) B->C Select Column Chemistry D 4. Chromatographic Parameters Flow: 1.0 mL/min | UV: 254 nm C->D Adjust Elution Strength E 5. System Suitability (SST) Evaluate against USP <621> D->E Establish Method F 6. Method Validation Execute per ICH Q2(R2) E->F Pass Acceptance Criteria

Figure 1: Systematic HPLC method development workflow for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

Experimental Protocol

Reagents & Materials
  • Analyte: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (Reference Standard, Purity

    
     98%)[1].
    
  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M

    
    cm).
    
  • Additives: LC-MS grade Formic Acid.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 μm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (20% A : 80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 μL
Detection Wavelength UV at 254 nm
Step-by-Step Sample Preparation

A self-validating protocol requires strict adherence to diluent matching to prevent solvent-induced peak distortion.

  • Diluent Preparation: Mix 800 mL of Acetonitrile with 200 mL of Milli-Q Water. Degas via sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard (100 μg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working standard through a 0.22 μm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

System Suitability Testing (SST)

To ensure the analytical instrument and method are in a state of control prior to sample analysis, System Suitability Testing (SST) was executed in strict accordance with the United States Pharmacopeia (USP) General Chapter <621>[4]. Six replicate injections of the 100 μg/mL working standard were analyzed[5].

Table 2: System Suitability Test Results (USP <621> Criteria)

ParameterObserved ValueUSP <621> Acceptance CriteriaStatus
Retention Time (

)
5.42 minN/ARecord
Tailing Factor (

)
1.15

1.5
Pass
Theoretical Plates (

)
8,450

2,000
Pass
%RSD of Peak Area (n=6) 0.45%

2.0%
Pass

Validation Summary

The optimized method was validated following the ICH Q2(R2) guidelines, which govern the validation of analytical procedures for release and stability testing of pharmaceutical products[6].

Table 3: ICH Q2(R2) Validation Parameters and Results

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity & Range 10 – 150 μg/mL


Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% – 100.8%98.0% – 102.0%
Repeatability (Precision) 100 μg/mL (n=6)%RSD = 0.62%%RSD

2.0%
Specificity Blank vs. StandardNo interferenceResolution (

) > 2.0 from impurities

The method demonstrates excellent linearity across the reportable range[7] and proves to be highly specific, accurate, and precise for the routine quantitative analysis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2)". URL:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>?". Chromatography Online. URL: [Link]

  • Phenomenex. "USP Chapter 621: Overview & Key Points". URL: [Link]

  • Snyder, L. R., Kirkland, J. J., Dolan, J. W."Introduction to Modern Liquid Chromatography". John Wiley & Sons (Google Books).

Sources

scale-up synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone IUPAC Name: 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one CAS Registry Number: 898768-83-7 Core Application: Fine chemical intermediate, potential pharmacophore for kinase inhibitors or metabolic modulators (dihydrochalcone class).

Strategic Route Selection

The synthesis of 2,6-substituted propiophenones presents a specific challenge: steric hindrance at the carbonyl center. The ortho-methyl groups on the acetophenone ring significantly inhibit nucleophilic attack and resonance stabilization of the enolate intermediate required for standard Aldol condensations.

While Friedel-Crafts acylation of m-xylene is theoretically possible, it predominantly yields the thermodynamically favored 2,4-dimethyl isomer rather than the required 2,6-dimethyl isomer. Therefore, this protocol utilizes a Phase-Transfer Catalyzed (PTC) Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

  • Why PTC? Standard NaOH/EtOH conditions often fail for 2,6-dimethylacetophenone due to poor enolization kinetics. Using a quaternary ammonium salt (Aliquat 336) in a biphasic system enhances the concentration of the active enolate in the organic phase, overcoming the steric energy barrier.

  • Why Hydrogenation? Selective reduction of the

    
    -unsaturated ketone (chalcone) to the saturated ketone (dihydrochalcone) is robust and scalable using Pd/C, avoiding the over-reduction to the alcohol.
    

Part 2: Process Logic & Visualization

The following flowchart outlines the critical path, including decision gates for reaction monitoring.

SynthesisPath Start Precursors: 2',6'-Dimethylacetophenone + 4-Methylbenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (PTC) (KOH, Aliquat 336, Toluene) Start->Step1 Reflux, 12-24h Check1 QC: HPLC/NMR (>95% Conversion?) Step1->Check1 Check1->Step1 Fail (Add catalyst/Time) Intermed Intermediate: 2',6'-Dimethyl-4-methylchalcone Check1->Intermed Pass Step2 Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, EtOAc) Intermed->Step2 3 bar H2, 25°C Final Target Product: 2',6'-Dimethyl-3-(4-methylphenyl) propiophenone Step2->Final Filter & Conc.

Figure 1: Synthetic workflow for the scale-up of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone emphasizing the PTC-mediated condensation.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

Principle: Base-catalyzed aldol condensation driven by phase-transfer catalysis to mitigate steric hindrance.

Materials:

  • Reagent A: 2',6'-Dimethylacetophenone (1.0 equiv)

  • Reagent B: 4-Methylbenzaldehyde (1.1 equiv)

  • Base: Potassium Hydroxide (KOH), 40% aq. solution (3.0 equiv)

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) (0.05 equiv)

  • Solvent: Toluene (5 vol relative to Reagent A)

Protocol:

  • Setup: Equip a jacketed glass reactor (or 3-neck flask) with a mechanical stirrer (high torque required), reflux condenser, and internal temperature probe.

  • Charging: Charge 2',6'-Dimethylacetophenone and 4-Methylbenzaldehyde into Toluene. Stir at 200 RPM until dissolved.

  • Catalyst Addition: Add Aliquat 336. The mixture may become slightly cloudy.

  • Base Addition: Add 40% aqueous KOH dropwise over 30 minutes while maintaining temperature <30°C to prevent initial exotherms.

  • Reaction: Heat the biphasic mixture to 90°C (internal) with vigorous stirring (400-500 RPM). High shear is critical to maximize interfacial surface area.

  • Monitoring: Monitor by HPLC every 4 hours. The reaction is complete when the limiting reagent (acetophenone) is <2%.

    • Note: Due to sterics, this reaction may require 18-24 hours. If conversion stalls, add an additional 0.02 equiv of Aliquat 336.

  • Work-up:

    • Cool to 25°C.

    • Separate the phases. Extract the aqueous phase once with Toluene.

    • Combine organic layers and wash with 1N HCl (to neutralize base), followed by saturated Brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Purification: Recrystallize the crude yellow solid from hot Ethanol/Water (9:1).

    • Target Yield: 75-85%

    • Appearance: Yellow crystalline solid.

Step 2: Catalytic Hydrogenation to Dihydrochalcone

Principle: Selective saturation of the alkene double bond without reducing the carbonyl or the aromatic rings.

Materials:

  • Substrate: Chalcone Intermediate (from Step 1)

  • Catalyst: 10% Pd/C (50% water wet) (5 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (10 vol)

  • Gas: Hydrogen (

    
    )[2]
    

Protocol:

  • Setup: Use a stainless steel hydrogenation autoclave (e.g., Parr reactor).

  • Charging: Dissolve the Chalcone in Ethyl Acetate. Charge to the reactor.

  • Catalyst Loading: Add the Pd/C catalyst carefully (maintain inert atmosphere,

    
     purge, to prevent ignition of solvent vapors).
    
  • Purging: Seal reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).

  • Reaction: Pressurize with

    
     to 3 bar (45 psi) . Stir at 25-30°C.
    
    • Critical Control: Do not heat above 40°C or exceed 5 bar pressure, as this may lead to reduction of the carbonyl group to an alcohol or deoxygenation.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake ceases (approx. 2-6 hours). Confirm by HPLC (disappearance of chalcone peak).
    
  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Spent catalyst is pyrophoric. Keep wet.

    • Concentrate the filtrate to dryness.

  • Final Purification:

    • The product is likely a low-melting solid or viscous oil.

    • If solid: Recrystallize from Hexane/Ethyl Acetate.

    • If oil: High-vacuum distillation (if stable) or silica gel filtration.

    • Target Yield: >90%[1][3][4][5]

Part 4: Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white solid or clear oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Mass Spec [M+H]+ = 253.35LC-MS
1H NMR Confirm 2,6-dimethyl pattern (singlet ~2.2 ppm, 6H) and ethylene bridge (triplet/multiplet pattern ~2.9-3.2 ppm)400 MHz DMSO-d6/CDCl3

Troubleshooting Guide:

  • Low Yield in Step 1: If the 2,6-dimethyl steric barrier is too high for KOH/PTC, switch to Claisen-Schmidt Condensation using

    
     / 
    
    
    
    (Mukaiyama Aldol)
    . This Lewis-acid mediated pathway creates a more reactive enolate species.
  • Over-reduction in Step 2: If the alcohol is formed (1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-ol), stop the reaction earlier or switch to Wilkinson's Catalyst (

    
    ) which is highly selective for alkenes over carbonyls.
    

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Chalcones from 2',6'-Dimethoxyacetophenone. Retrieved from (Accessed Oct 2025).

  • Alfa Chemistry. 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone Product Page. Retrieved from (Accessed Oct 2025).

  • Semantic Scholar. Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique. Retrieved from (Accessed Oct 2025).

  • National Institutes of Health (NIH). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Retrieved from (Accessed Oct 2025).

Sources

Application Note: Advanced Purification Protocols for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification strategies for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-83-7), a sterically hindered dihydrochalcone derivative often utilized as a pharmaceutical intermediate.[1] Due to the steric bulk at the 2',6'-positions of the benzoyl ring, this molecule exhibits unique solubility and crystallization behaviors compared to non-hindered analogs.

This document provides three validated protocols:

  • Fractional Recrystallization (Primary method for high-purity solids).[1]

  • High-Vacuum Distillation (For bulk crude oil processing).

  • Flash Column Chromatography (For isolation from isomeric impurities).

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
CAS Number 898768-83-7
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
Predicted LogP ~4.7 (Highly Lipophilic)
Physical State Off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Toluene, Ethyl Acetate.[1][2] Insoluble in Water.

Key Structural Feature: The 2',6'-dimethyl substitution creates a "molecular cleft" around the carbonyl group. This steric hindrance protects the carbonyl from nucleophilic attack but also restricts rotation, often facilitating crystallization from non-polar solvents.

Pre-Purification Assessment (Analytical)

Before initiating purification, the crude profile must be established to select the correct pathway.

TLC Method[1][3]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (9:1 v/v).

  • Visualization: UV (254 nm) and Anisaldehyde Stain (Heating required).

  • Rf Values (Approximate):

    • Target Ketone: ~0.45[1]

    • Unsaturated Precursor (Chalcone): ~0.35 (Yellow spot, strong UV)[1]

    • Starting Material (Xylene/Toluene deriv): >0.8[1]

Decision Matrix

Use the following logic flow to determine the optimal purification route.

PurificationLogic Start Crude Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil PurityCheck Purity < 85%? MethodA Method A: Recrystallization (Solvent: EtOH/Hexane) PurityCheck->MethodA No (Try Seeding) MethodB Method B: Vacuum Distillation (Remove Volatiles) PurityCheck->MethodB Yes (Volatile Impurities) Solid->MethodA High Crystallinity MethodC Method C: Flash Chromatography (Isomer Separation) Solid->MethodC Low Purity / Isomers Oil->PurityCheck MethodB->MethodA Post-Distillation

Figure 1: Purification Decision Matrix based on physical state and crude purity.

Protocol A: Fractional Recrystallization

Best For: Removal of homologous impurities and upgrading purity >99%. Mechanism: The 2',6'-dimethyl motif encourages packing.[1] Utilizing a solvent system that solubilizes the impurities (likely unreacted alkyl-benzenes) while precipitating the ketone is effective.[1]

Solvent Screening Data
Solvent SystemTemp (Hot)Temp (Cold)Solubility OutcomeRecommendation
Ethanol (95%) 70°C0°CModerate solubility hot; good recovery cold.[1]Primary Choice
Hexane 60°C-20°CHigh solubility; poor yield unless cooled deeply.[1]Anti-solvent
IPA (Isopropyl Alcohol) 80°CRTGood for removing polar byproducts.[1]Secondary Choice
Toluene 110°CRTToo soluble; product may not crash out.[1]Not Recommended
Step-by-Step Procedure
  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add Ethanol (95%) in 5 mL portions while heating to reflux (approx. 78°C) until fully dissolved.

    • Note: If the solution is dark/colored, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Saturation Point: Once dissolved, remove from heat. If no oiling out occurs, add Hexane dropwise to the hot solution until a faint turbidity persists, then add 1 mL of Ethanol to clear it.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours) without agitation. Rapid cooling may trap impurities.

    • Critical Step: If the product oils out (forms a liquid layer at the bottom) instead of crystallizing, re-heat and add more Ethanol. "Oiling out" is common with low-melting dihydrochalcones.[1]

  • Crystallization: Once at room temperature, transfer to a fridge (4°C) for 12 hours.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash the cake with cold (-20°C) Hexane/Ethanol (9:1) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: High-Vacuum Distillation

Best For: Large-scale purification of crude oils or removal of solvent residues/starting materials.[1]

Parameters
  • Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Requirement: < 1.0 mmHg (High vacuum essential to prevent thermal degradation).

  • Heating: Oil bath or heating mantle.

Procedure
  • Degassing: Heat crude oil to 60°C under weak vacuum (20 mmHg) to remove residual reaction solvents (DCM, THF).

  • Fraction 1 (Forerun): Increase bath temperature to 120-140°C (at <1 mmHg). Collect low boilers (unreacted xylenes/toluenes).

  • Fraction 2 (Main Cut): The target ketone typically boils between 160-180°C at 0.5 mmHg (estimated based on MW and structure).[1]

    • Observation: Watch for the "clear oil" fraction. If the residue turns black/tarry, stop heating; polymerization of impurities is occurring.

  • Recovery: The distillate may crystallize upon standing.[3][4] If so, proceed to Protocol A for final polishing.

Protocol C: Flash Column Chromatography

Best For: Separating the target from structural isomers (e.g., 2',4'-dimethyl isomers) or the unsaturated chalcone precursor.

System Setup
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Loading: 1:50 ratio (Sample : Silica).

  • Mobile Phase Gradient: Hexane (A) / Ethyl Acetate (B).

Gradient Table
Time (CV*)% Solvent B (EtOAc)Purpose
0 - 20%Column equilibration / Elute non-polar hydrocarbons
2 - 50% -> 5%Elute starting materials (fast moving)
5 - 125% -> 15%Elution of Target Ketone
12 - 1515% -> 30%Elute polar byproducts (alcohols, acids)

*CV = Column Volumes[1]

Visual Guide: The target ketone is UV active. If the synthesis involved hydrogenation of a chalcone, the chalcone impurity will be yellow and elute before the saturated ketone in this system due to the planar conjugation being less polar than the accessible carbonyl of the saturated form (though this can vary; always verify with TLC).

Quality Control & Validation

After purification, validate the integrity of the batch using these metrics.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).[1]

  • Mobile Phase: ACN : Water (0.1% H3PO4). Gradient 50% -> 90% ACN over 15 mins.[1]

  • Detection: 210 nm (carbonyl) and 254 nm (aromatic).

  • Acceptance Criteria: >98.5% Area under curve.

NMR Verification (1H NMR, 400 MHz, CDCl3)

Look for the diagnostic signals of the dihydrochalcone skeleton to ensure no unsaturation remains:

  • δ 2.2 - 2.4 ppm: Four singlets (Ar-CH3 x 3). The 2',6'-dimethyls will likely appear as a distinct singlet (6H) or two close singlets if rotation is restricted.[1]

  • δ 2.9 - 3.2 ppm: Two triplets (or multiplets) corresponding to the -CH2-CH2- bridge.[1]

    • Note: In unsaturated chalcones, these would be doublets in the alkene region (δ 7.0-8.0 ppm). Absence of alkene protons confirms the saturated "propiophenone" structure.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24725988, 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.[1] Retrieved from [Link][1]

  • Purification of Dihydrochalcones

    • M. A.[1] Sohilait. (2017). Synthesis of 1-(3,4-methylenedioxyphenyl)-1-butene-3-one from Safrole. International Journal of Progressive Sciences and Technologies. (Describes purification logic for phenyl-propanone derivatives).

  • Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis Context (Related Structures)

    • Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 33, p.27 (1953). β-Dimethylaminopropiophenone Hydrochloride. (Describes handling of propiophenone derivatives). Retrieved from [Link][1]

Sources

Introduction: The Propiophenone Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Applications of Propiophenone Derivatives in Medicinal Chemistry

The propiophenone scaffold, a seemingly simple aromatic ketone, represents a versatile and highly valuable starting point in medicinal chemistry. Characterized by a phenyl group attached to a propanone backbone, its true strength lies in its synthetic tractability and the diverse pharmacological activities that can be accessed through targeted chemical modifications.[1] This adaptability allows the propiophenone core to interact with a wide array of biological targets, leading to the development of derivatives with potent anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[2][3][][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deeper understanding of the causality behind experimental design. We will explore the key therapeutic applications of propiophenone derivatives, delve into their mechanisms of action, present validated experimental protocols, and offer insights into the structure-activity relationships that govern their efficacy.

Anticancer Applications: Targeting Cell Proliferation and Survival

Propiophenone derivatives, particularly those belonging to the chalcone and propafenone subclasses, have demonstrated significant potential as anticancer agents.[6][7] Extensive research has shown their cytotoxic effects against a broad spectrum of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[3][6]

Mechanism of Action & Structure-Activity Relationship (SAR)

The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and modulate critical signaling pathways that govern cancer cell survival and proliferation.[8] A key insight from structure-activity relationship studies is the profound impact of substituents on the phenyl ring. For instance, the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups has been shown to enhance cytotoxic activity, suggesting that these functionalities play a crucial role in target binding and molecular interactions.[1]

Quantitative Data: Cytotoxicity of Propiophenone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative propiophenone derivatives against various cancer cell lines, illustrating the potent cytotoxic effects achievable with this scaffold.

Compound IDCell LineIC₅₀ (µM)Reference
Propafenone Derivative 2 PC-37.5[2]
Propafenone Derivative 2 LS1746.8[2]
Propafenone Derivative 2 K5628.2[2]
Chalcone Derivative 1 LS1749.5[2]
Chalcone Derivative 1 PC-310.8[2]
Chalcone Derivative 1 HeLa12.5[2]
Chalcone 3 K56212.1[3]
Chalcone 3 HeLa15.8[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the viability of cancer cells after treatment with propiophenone derivatives. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the IC₅₀ value of a test compound on a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7) in the appropriate medium and seed them into 96-well plates at a density of 5 x 10³ cells per well.[1] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of the propiophenone derivative in DMSO. Perform serial dilutions to create a range of treatment concentrations (e.g., 0.1 to 100 µM).[1] Remove the old medium from the cells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

G Propiophenone Propiophenone Derivative Cell Cancer Cell Propiophenone->Cell Enters ApoptosisPath Activation of Apoptotic Pathways (e.g., Caspases) Cell->ApoptosisPath Triggers DNA_Frag DNA Fragmentation ApoptosisPath->DNA_Frag CellDeath Programmed Cell Death (Apoptosis) DNA_Frag->CellDeath

Caption: Hypothetical mechanism of anticancer action via apoptosis induction.

Neuroprotective Applications: Combating Neurodegeneration

The propiophenone scaffold is also a promising platform for developing agents to treat neurodegenerative disorders such as Parkinson's disease.[9] Research has focused on derivatives that can mitigate neuronal damage and inflammation within the central nervous system.

Mechanism of Action: Attenuating Neuroinflammation

A key study demonstrated the neuroprotective effects of a benzylideneacetophenone derivative in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.[9] Treatment with the compound restored the levels of tyrosine hydroxylase (a key enzyme in dopamine synthesis) and dopamine transporter, which are typically depleted in this disease model.[9] Crucially, the derivative also attenuated the activation of microglia and astrocytes, key markers of neuroinflammation, suggesting that its protective effects are mediated, at least in part, by suppressing the brain's inflammatory response.[9] Other derivatives have shown affinity for sigma (σ) receptors, which are involved in various neurological processes and represent a potential target for therapeutic intervention.[3]

Experimental Protocol: Conceptual Workflow for In Vivo Neuroprotection Study

This protocol describes a general workflow for assessing the neuroprotective efficacy of a propiophenone derivative in an animal model of neurodegeneration.

Objective: To evaluate if a test compound can prevent or reverse neuronal damage and behavioral deficits in an MPTP-induced mouse model of Parkinson's disease.

Methodology:

  • Animal Model Induction: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to C57BL/6 mice to induce parkinsonian pathology, which selectively destroys dopaminergic neurons in the substantia nigra.[9]

  • Compound Administration: Treat a group of mice with the test propiophenone derivative (e.g., 10 mg/kg, intraperitoneal injection) at specified time points relative to the MPTP administration (e.g., co-treatment or post-treatment).[9] Include a vehicle-treated control group.

  • Behavioral Assessment: Perform a battery of motor function tests (e.g., rotarod test, pole test) to assess behavioral deficits and any improvements resulting from the compound treatment.

  • Post-Mortem Tissue Analysis: At the end of the study period, sacrifice the animals and harvest the brains. Process the substantia nigra and striatum for analysis.

  • Immunohistochemistry & Western Blot: Use these techniques to quantify key markers:

    • Neuronal Health: Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) to assess the integrity of dopaminergic neurons.[9]

    • Neuroinflammation: Glial Fibrillary Acidic Protein (GFAP) for astrocyte activation and OX-42 or Iba1 for microglial activation.[9]

    • Inflammatory Mediators: Cyclooxygenase-2 (COX-2).[9]

  • Data Analysis: Compare the marker levels and behavioral scores between the treated group and the MPTP-only control group to determine the neuroprotective efficacy of the compound.

G cluster_0 Pre-clinical Screening cluster_1 In Vivo Validation CompoundLib Propiophenone Derivative Library InVitro In Vitro Assays (e.g., Antioxidant, σ-receptor binding) CompoundLib->InVitro LeadSelect Lead Compound Selection InVitro->LeadSelect Treatment Administer Lead Compound LeadSelect->Treatment AnimalModel Induce Animal Model (e.g., MPTP for Parkinson's) AnimalModel->Treatment Behavior Behavioral Tests (Motor Function) Treatment->Behavior Histo Post-Mortem Immunohistochemistry Treatment->Histo Efficacy Efficacy Assessment Behavior->Efficacy Histo->Efficacy

Caption: Workflow for screening and validating neuroprotective compounds.

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Phenylpropanoids, a class of compounds structurally related to propiophenones, are well-documented for their anti-inflammatory properties.[10][11] This activity often stems from their ability to interfere with pro-inflammatory signaling cascades.

Mechanism of Action: Inhibition of NF-κB and COX Enzymes

The anti-inflammatory effects of some propiophenone-related structures are attributed to the inhibition of key signaling kinases like Src and Syk.[8] These kinases are critical upstream regulators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central pathway that controls the expression of many pro-inflammatory genes.[8] By blocking these kinases, the compounds can effectively prevent NF-κB activation and subsequent inflammation. Additionally, some derivatives can directly inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing inflammatory prostaglandins.[2][12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method to evaluate the direct inhibitory effect of propiophenone derivatives on the COX-2 enzyme.

Objective: To determine the IC₅₀ of a test compound for the COX-2 enzyme.

Principle: This is a colorimetric assay that measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by hydrogen peroxide, producing a colored product. An inhibitor will reduce the rate of color development.

Methodology:

  • Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, a heme cofactor, and the chromogenic substrate. Prepare serial dilutions of the test propiophenone derivative and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[2]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, heme cofactor, and the chromogenic substrate to each well.[2]

  • Compound Addition: Add the various concentrations of the test compounds and controls to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[2]

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.[2]

  • Data Acquisition: Immediately begin measuring the absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

G Stimulus Inflammatory Stimulus (e.g., LPS) Kinases Upstream Kinases (e.g., Src, Syk) Stimulus->Kinases NFkB_Inhib IκB Kinases->NFkB_Inhib Phosphorylates & Degrades NFkB_Active NF-κB Kinases->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Genes Activates Propiophenone Propiophenone Derivative Propiophenone->Kinases Inhibits

Sources

protocol for recrystallization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Recrystallization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Introduction & Scope

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (C₁₈H₂₀O, MW: 252.[1][2]35) is a lipophilic dihydrochalcone derivative often utilized as a scaffold in the synthesis of muscle relaxants (e.g., Tolperisone analogs) and anticholinergic agents. Its synthesis typically involves Friedel-Crafts acylation or the catalytic hydrogenation of the corresponding chalcone.

These synthetic routes frequently yield the product contaminated with unreacted starting materials (e.g., m-xylene derivatives), aluminum salts, or oligomeric byproducts. Due to the molecule's high lipophilicity (LogP ≈ 4.7) and potential for low melting point behavior, standard purification can be challenging. This protocol details a robust recrystallization strategy designed to overcome common issues such as "oiling out" and persistent solvent inclusion.

Physicochemical Profile & Solvent Strategy

Successful recrystallization requires a solvent system that exploits the steep solubility-temperature gradient of the target ketone.

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Weight 252.35 g/mol Moderate size; favorable for organic solvents.
LogP (Predicted) ~4.7Highly lipophilic. Insoluble in water; highly soluble in DCM, Toluene.
H-Bond Donors 0Limited interaction with protic solvents, increasing risk of oiling out in pure water.
H-Bond Acceptors 1 (Carbonyl)Weak acceptor; compatible with alcohols (EtOH, IPA).
Melting Point Est. 40–80°CCritical Risk: Low melting point increases the likelihood of the compound separating as an oil rather than crystals.
Solvent Selection Matrix

Based on the dielectric constants and the compound's structure, the following solvent systems are validated:

  • Primary System (Ethanol/Water): The carbonyl group allows sufficient solubility in hot ethanol. The addition of water (anti-solvent) drastically reduces solubility, forcing precipitation.

  • Alternative System (Hexane/Ethyl Acetate): Best if the primary impurity is a polar byproduct or inorganic salt.

  • Rescue System (Methanol): Used if the compound is too soluble in Ethanol.

Experimental Workflow Diagram

The following flowchart outlines the decision-making process and execution steps for the purification.

RecrystallizationWorkflow Start Crude 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone SolventCheck Solvent Screening (Target: Dissolves at reflux, crystals at RT) Start->SolventCheck Dissolution Dissolution (Reflux in 95% EtOH) SolventCheck->Dissolution Selected: EtOH/H2O HotFilter Hot Filtration (Remove mech. impurities/salts) Dissolution->HotFilter Nucleation Controlled Cooling (70°C → 25°C) HotFilter->Nucleation CheckOil Decision: Oil or Crystal? Nucleation->CheckOil Reheat Reheat & Add More Solvent (OR Add Seed Crystal) CheckOil->Reheat Oiling Out Crystallization Deep Cooling (0°C - 4°C) CheckOil->Crystallization Crystals Forming Reheat->Nucleation Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying Vacuum Drying (<40°C to prevent melt) Filtration->Drying

Figure 1: Logical workflow for the recrystallization of lipophilic propiophenones, highlighting the critical decision point for "oiling out".

Detailed Protocol: Ethanol/Water Method

Safety Note: Perform all steps in a fume hood. Ethanol is flammable. Wear nitrile gloves and safety goggles.

Phase 1: Dissolution
  • Weighing: Place 10.0 g of crude 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of 95% Ethanol . Add a magnetic stir bar.[3]

  • Heating: Place the flask on a hot plate set to 85°C. Stir gently.

  • Saturation:

    • If the solid does not dissolve completely once the solvent boils, add hot ethanol in 2 mL increments.

    • Target: A clear, homogenous solution with minimal excess solvent.

    • Note: If insoluble black specks remain, these are likely inorganic salts or charcoal residues. Proceed to Phase 2 immediately.

Phase 2: Hot Filtration (Optional but Recommended)
  • Pre-warm a glass funnel and fluted filter paper with hot ethanol (to prevent premature crystallization).

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Rinse the filter paper with 2–3 mL of hot ethanol.

Phase 3: Nucleation & Crystallization
  • Initial Cooling: Remove the flask from heat and place it on a cork ring or wood block. Allow it to cool slowly to room temperature (approx. 25°C). Do not disturb the flask.

  • Anti-Solvent Addition (If necessary):

    • If no crystals form by 40°C, add warm distilled water dropwise with gentle swirling until a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of ethanol to clear the turbidity.

  • The "Oiling Out" Check:

    • Observe the bottom of the flask. If distinct oily droplets form instead of needles/plates, the solution is too concentrated or too hot.

    • Remedy: Reheat to redissolve, add 5 mL more ethanol, and cool again. Vigorous stirring can sometimes induce crystallization from the oil, but seeding is superior.

  • Deep Cooling: Once the flask is at room temperature and crystals are visible, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Collect the crystals using vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with 10 mL of ice-cold 50% Ethanol/Water .

    • Critical: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours.

    • Warning: Do not exceed 40°C initially, as the melting point may be depressed by residual solvent, causing the cake to melt.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Temp > Melting Point of solvated crystal; Impurities lowering MP.1. Add more solvent (dilution). 2. Use a seed crystal from a previous batch. 3. Switch to Methanol (lower boiling point).
Low Yield Too much solvent used; Product too soluble.1. Concentrate mother liquor and collect a second crop. 2. Increase the water ratio in the solvent mix.
Colored Crystals Chromophoric impurities trapped.1. Redissolve in hot ethanol. 2. Add activated charcoal (1% w/w), stir for 5 min, and hot filter.

Analytical Validation

To confirm the success of the protocol, the following metrics should be met:

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10).

  • 1H NMR (CDCl₃): Distinct singlets for the 2',6'-dimethyl groups (~2.1-2.3 ppm) and the 4-methyl group. Absence of ethyl peaks (solvent residue).

  • Appearance: White to off-white crystalline solid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24726506, 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one (Analogous Structure). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

improving the yield of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Diagnostic & Strategy: Why Your Yield is Low

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone presents a specific "steric trap" that causes standard textbook protocols to fail. If you are experiencing low yields (<30%) or impure products, you are likely encountering one of two fundamental issues:

  • The Friedel-Crafts Trap (Regioselectivity): If you are attempting to acylate m-xylene (1,3-dimethylbenzene) with 3-(4-methylphenyl)propionyl chloride, you will not obtain the 2',6'-dimethyl isomer as the major product.

    • Mechanism:[1][2][3][4][5][6][7][8] Friedel-Crafts acylation is sensitive to steric hindrance. The incoming acyl group will attack the accessible 4-position (para to a methyl), yielding the 2',4'-dimethyl isomer. Attack at the 2-position (between two methyl groups) is sterically prohibited under standard conditions.

    • Verdict:Stop this route. You cannot optimize regioselectivity against such a strong steric bias.

  • The Grignard/Nitrile Trap (Steric Hindrance & Imine Stability): If you are reacting 4-methylphenethylmagnesium bromide with 2,6-dimethylbenzonitrile, the reaction is slow due to the "ortho-effect" (2,6-dimethyl shielding). Furthermore, the intermediate imine salt is exceptionally stable and resistant to hydrolysis.

    • Verdict: This is the correct chemical pathway, but it requires forcing conditions (higher temperature and aggressive acid hydrolysis) that standard protocols often omit.

Optimized Protocol: The "High-Temperature" Grignard Route

This protocol utilizes a solvent switch to toluene to overcome the activation energy barrier imposed by the 2,6-dimethyl steric block.

Target Molecule: 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one Precursors:

  • A: 4-Methylphenethyl bromide (prepared from 2-(p-tolyl)ethanol).

  • B: 2,6-Dimethylbenzonitrile.

Step 1: Preparation of the Grignard Reagent
  • Reagents: Magnesium turnings (1.2 equiv), 4-Methylphenethyl bromide (1.0 equiv), THF (anhydrous).

  • Activation: Flame-dry glassware under Ar/N2. Activate Mg with a crystal of Iodine and 1,2-dibromoethane (entrainment method).

  • Procedure: Add the bromide dropwise to the refluxing THF. Maintain reflux for 1 hour after addition to ensure complete consumption of the bromide.

  • Checkpoint: Titrate the Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) to confirm concentration (Target: >0.8 M).

Step 2: The "Forcing" Addition (Critical for Yield)

Standard ether/THF reflux (35–65°C) is often insufficient for 2,6-hindered nitriles.

  • Solvent Switch: Add dry Toluene to the Grignard solution (ratio 1:1 with THF).

  • Addition: Add 2,6-dimethylbenzonitrile (0.9 equiv relative to Grignard) dissolved in toluene.

  • Reaction: Distill off the lower-boiling THF/Ether fraction until the internal temperature reaches 100–110°C . Reflux the toluene solution for 12–16 hours .

  • Why: The higher temperature provides the kinetic energy required for the nucleophile to penetrate the steric shield of the 2,6-dimethyl groups.

Step 3: Aggressive Hydrolysis

The intermediate magnesium imine salt is stable. Mild acid washes will leave it unhydrolyzed, leading to it being discarded in the aqueous waste or forming tars.

  • Quench: Cool to 0°C. Cautiously add 6M H2SO4 (excess).

  • Hydrolysis: Heat the biphasic mixture to reflux for 4–6 hours.

  • Observation: The solid/gummy imine salt must completely dissolve and convert to the ketone oil.

  • Workup: Extract with Ethyl Acetate, wash with NaHCO3, brine, dry over MgSO4.

Troubleshooting Guide (Q&A)

SymptomProbable CauseCorrective Action
Product is the wrong isomer (2,4-dimethyl). You used Friedel-Crafts acylation on m-xylene.Switch Strategy: Use the Grignard + Nitrile route described above. The 2,6-pattern must be "pre-installed" in the starting material (e.g., 2,6-dimethylbenzonitrile).
Low Yield (<20%), starting nitrile recovered. Incomplete addition due to steric hindrance.Increase Temperature: Switch solvent to Toluene and reflux at >100°C. THF reflux (66°C) is insufficient for this hindered substrate.
Low Yield, but no nitrile recovered. Incomplete hydrolysis of the imine intermediate.Aggressive Hydrolysis: The imine formed is sterically protected from water attack. Use 20% H2SO4 and reflux the aqueous/organic mix for 6 hours. Room temp hydrolysis will fail.
Formation of tertiary alcohol impurities. Double addition of Grignard.Stoichiometry: Ensure the Nitrile is the limiting reagent (or use exactly 1.05 equiv Grignard). Alternatively, use the Weinreb Amide of 2,6-dimethylbenzoic acid, which chemically prevents double addition.
Wurtz Coupling Dimer (Ar-CH2-CH2-Ar). Grignard coupling during preparation.Slow Addition: Add the alkyl bromide very slowly to the Mg. Keep the Mg in excess during the early stages. Lower the concentration.

Advanced Alternative: Iron-Catalyzed Coupling

For high-throughput environments where Grignard preparation is automated, the Iron-Catalyzed Cross-Coupling offers a faster reaction time (minutes vs hours) and bypasses the hydrolysis issue.

  • Reagents: 2,6-Dimethylbenzoyl chloride + 4-Methylphenethylmagnesium bromide.

  • Catalyst: Fe(acac)3 (Iron(III) acetylacetonate) (5 mol%).[9]

  • Protocol: Dissolve Acid Chloride and Fe(acac)3 in THF. Cool to 0°C. Add Grignard rapidly (critical for Fe-catalysis).

  • Mechanism: The Iron catalyst facilitates a selective transfer of the alkyl group to the acyl chloride without over-addition to the alcohol (unlike uncatalyzed Grignard).

  • Reference: Fürstner, A. et al. J. Am. Chem. Soc. 2002. (See Ref 3).

Visualized Workflow

SynthesisWorkflow Start Start: Target 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone RouteCheck Which route are you using? Start->RouteCheck FC Friedel-Crafts on m-Xylene RouteCheck->FC Acylation Grignard Grignard + Nitrile RouteCheck->Grignard Organometallic FC_Result FAILURE: Yields 2,4-isomer (Steric control favors para) FC->FC_Result Grig_Step1 Step 1: Form Grignard (4-Methylphenethyl-MgBr) Solvent: THF Grignard->Grig_Step1 Grig_Step2 Step 2: Addition to 2,6-Dimethylbenzonitrile CRITICAL: Steric Hindrance Grig_Step1->Grig_Step2 Decision_Temp Reaction Temp? Grig_Step2->Decision_Temp LowTemp THF Reflux (66°C) Decision_Temp->LowTemp HighTemp Toluene Reflux (110°C) Decision_Temp->HighTemp Solvent Switch Result_Low Low Yield (<30%) Incomplete Reaction LowTemp->Result_Low Result_High High Conversion (>85%) Stable Imine Salt Formed HighTemp->Result_High Hydrolysis Step 3: Hydrolysis Needs H2SO4 + Reflux Result_High->Hydrolysis Final Pure Product 2',6'-Dimethyl Isomer Hydrolysis->Final

Caption: Decision tree highlighting the critical solvent switch and hydrolysis requirements for sterically hindered ketone synthesis.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on the "Ortho Effect" in Grignard additions to nitriles).
  • Caron, S., et al. (2018). "Practical Synthetic Routes to Sterically Hindered Ketones." Organic Process Research & Development. Link (General grounding on process scale-up for hindered ketones).

  • Fürstner, A., Martin, R. (2002). "Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Acyl Chlorides." Journal of the American Chemical Society, 124(47), 13856-13863. Link (Source for the Iron-catalyzed alternative protocol).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aggressive imine hydrolysis).

Sources

Technical Support Center: Synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly sterically hindered diarylpropanones.

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone typically follows a two-step workflow: an aldol condensation to form a chalcone intermediate, followed by the selective catalytic hydrogenation of the


-unsaturated double bond. Due to the severe steric crowding around the 2,6-dimethylbenzoyl group, researchers frequently encounter stalled reactions, disproportionation, and over-reduction.
Workflow & Mechanistic Divergence

SynthesisPathway SM 2',6'-Dimethylacetophenone + p-Tolualdehyde Step1 Aldol Condensation SM->Step1 Int Chalcone Intermediate Step1->Int Main Pathway Side1 Cannizzaro Products Step1->Side1 Competing Reaction Step2 Catalytic Hydrogenation Int->Step2 Prod Target Molecule: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone Step2->Prod Selective Reduction Side2 Over-Reduction (Alcohol) Step2->Side2 Over-active Catalyst

Figure 1: Synthetic workflow and mechanistic divergence points leading to side reactions.

Part 1: Troubleshooting the Aldol Condensation

Q: Why am I observing high levels of p-toluic acid and p-methylbenzyl alcohol instead of the desired chalcone? A: You are observing the classic Cannizzaro disproportionation of p-tolualdehyde. The root cause is the severe steric hindrance of 2',6'-dimethylacetophenone. The two ortho-methyl groups twist the acetyl group out of the plane of the aromatic ring, making enolate formation and subsequent nucleophilic attack kinetically sluggish (1). While the main aldol pathway is delayed, the base (e.g., NaOH or KOH) attacks the non-enolizable p-tolualdehyde, disproportionating it. Solution: Shift from a base-catalyzed to an acid-catalyzed aldol condensation. Using acidic media completely bypasses the base-driven Cannizzaro pathway and forces the dehydration of the sterically hindered


-hydroxy ketone intermediate (2).

Q: The reaction stalls at the


-hydroxy ketone stage. How do I force dehydration? 
A:  Dehydration requires a planar transition state (E1cB mechanism). The steric clash between the 2,6-dimethylphenyl ring and the incoming bulky p-tolyl group strongly resists this planarization.
Solution: Do not attempt to force dehydration by adding more base, as this will only degrade your aldehyde. Instead, isolate the crude 

-hydroxy ketone and subject it to Dean-Stark conditions (refluxing toluene with catalytic p-TsOH) to drive off water thermodynamically.

Part 2: Troubleshooting Catalytic Hydrogenation

Q: During the hydrogenation step, my LC-MS shows a mass of [M+H]+ 255 instead of the expected 253. What happened? A: You are observing over-reduction to the secondary alcohol: 1-(2,6-dimethylphenyl)-3-(p-tolyl)propan-1-ol. While Pd/C is highly selective for C=C bonds, extended reaction times or high


 pressures will eventually reduce the benzylic C=O bond, particularly via intermediary dihydrochalcone states (3).
Solution: Implement Catalytic Transfer Hydrogenation (CTH) using ammonium formate. This method is self-limiting; once the C=C bond is reduced, the system lacks the thermodynamic driving force to reduce the sterically hindered carbonyl, preserving the propiophenone structure (4).
Quantitative Data: Catalyst Chemoselectivity & Conversion

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and chemoselectivity for the hydrogenation of the chalcone intermediate.

Hydrogenation SystemTemp (°C)Time (h)C=C Reduction (%)C=O Over-reduction (%)Application Recommendation
10% Pd/C,

(1 atm)
252>95<5Standard; requires strict time monitoring.
10% Pd/C,

(3 atm)
504>9925 - 40Avoid. High pressure forces C=O reduction.
5% Pd/

,

(1 atm)
253>95<1Excellent for highly sensitive substrates.
Pd/C,

(CTH)
601>980Best Practice. Prevents over-reduction.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, use these self-validating protocols. They contain built-in physical and chemical checkpoints so you can verify success before proceeding to the next step.

Protocol A: Acid-Catalyzed Aldol Condensation

Bypasses the Cannizzaro reaction associated with sterically hindered acetophenones.

  • Setup: In an oven-dried flask under

    
    , dissolve 2',6'-dimethylacetophenone (1.0 eq) and p-tolualdehyde (1.1 eq) in absolute ethanol (0.5 M).
    
  • Catalyst Generation: Cool the mixture to 0 °C. Dropwise add thionyl chloride (

    
    , 0.1 eq). Causality: 
    
    
    
    reacts instantly with ethanol to generate anhydrous HCl in situ, providing a perfectly dry acidic environment.
  • Reaction: Heat the mixture to reflux for 12 hours.

  • Self-Validation Check:

    • Visual: The solution will shift from colorless to a deep, vibrant yellow as the extended conjugated system of the chalcone forms.

    • TLC (Hexane:EtOAc 8:2): You must observe the disappearance of the aldehyde (

      
       ~0.6, stains heavily with 2,4-DNP) and the appearance of a bright yellow, UV-active chalcone spot (
      
      
      
      ~0.4).
Protocol B: Catalytic Transfer Hydrogenation (CTH)

Chemoselective reduction of the C=C bond without over-reducing the C=O bond.

  • Setup: Suspend the purified chalcone intermediate (1.0 eq) and 10% Pd/C (5 mol%) in HPLC-grade methanol (0.2 M).

  • Reagent Addition: Add ammonium formate (

    
    , 5.0 eq) in one single portion at room temperature.
    
  • Reaction: Gradually heat the suspension to 60 °C.

  • Self-Validation Check:

    • Visual/Physical: At approximately 40 °C, vigorous bubbling will commence. This is the evolution of

      
       and 
      
      
      
      gases, confirming the active decomposition of ammonium formate and the generation of surface-bound hydrogen.
    • Colorimetric: The bright yellow color of the starting chalcone will steadily fade to completely colorless within 1-2 hours. This visual cue perfectly correlates with the destruction of the

      
      -unsaturated conjugated system.
      
    • TLC: The UV-active yellow chalcone spot will be replaced by a colorless, UV-active propiophenone spot with a slightly higher

      
       value.
      

References

  • Title: Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones Source: ACS Publications URL: 1

  • Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C Source: MDPI URL: 4

  • Title: Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: MDPI URL: 2

  • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E Source: ACS Publications URL: 3

Sources

troubleshooting Friedel-Crafts acylation of substituted benzenes

[1][2]

Ticket Subject: Troubleshooting Acylation Failures, Selectivity Issues, and Work-up Emulsions Support Level: Senior Application Scientist Status: Operational

Core Reaction Logic & Stoichiometry (The "Why" of Failure)

Unlike Friedel-Crafts alkylation, acylation is not catalytic in the traditional sense.[1][2][3] The most common failure mode is stoichiometric under-calculation .

The Catalyst Trap

In alkylation, the Lewis acid (

212

Rule of Thumb: You must use >1.0 equivalent of Lewis acid relative to the acylating agent.

  • Standard Protocol: 1.1 – 1.2 equivalents.

  • With Anhydrides: 2.2 – 2.5 equivalents (one eq to generate the acylium ion, one eq to complex the leaving carboxylate, and excess to drive the reaction).

Visualizing the Catalyst Sink

The following diagram illustrates why your reaction stops at 50% conversion if you only use 0.5 eq of catalyst.

FC_Acylation_Mechanismcluster_legendCatalyst FateReagentsAcyl Chloride+ AlCl3AcyliumAcylium Ion[R-C≡O]+ [AlCl4]-Reagents->AcyliumActivationIntermediateSigma Complex(Wheland)Acylium->Intermediate+ AreneProduct_FreeFree Aryl Ketone(Transient)Intermediate->Product_Free- HClProduct_ComplexProduct-AlCl3 Complex(DEAD END)Product_Free->Product_Complex+ AlCl3(Irreversible binding)

Figure 1: The Catalyst Sink. The formation of the Product-AlCl3 complex removes the Lewis acid from the cycle, necessitating stoichiometric quantities.[2][4]

Troubleshooting Guide (FAQ Format)

Tier 1: Reaction Initiation & Conversion Failures

Q: My reaction turned dark/black immediately, but TLC shows only starting material. What happened? A: This is often "tarring" caused by trace moisture or overly aggressive heating.

  • Diagnosis:

    
     is extremely hygroscopic. If it smokes heavily upon opening or is clumpy, it is partially hydrolyzed (generating HCl gas but no active Lewis acid).
    
  • Solution: Use fresh, anhydrous

    
     (free-flowing powder). Ensure the solvent (DCM, Nitrobenzene) is dried over molecular sieves.
    
  • Check: If the substrate is electron-rich (e.g., thiophene, anisole),

    
     might cause polymerization. Switch to a milder Lewis acid like 
    
    
    or
    
    
    .

Q: I am trying to acylate nitrobenzene (or benzonitrile), but I get no reaction. A: You have hit the Limitation of Deactivation .

  • Root Cause: Friedel-Crafts acylation does not work on rings more deactivated than chlorobenzene. The acylium ion is a weak electrophile compared to the nitronium ion (

    
    ).
    
  • Workaround: You cannot acylate nitrobenzene directly.[5] You must perform the acylation before nitration, or use a different pathway (e.g., organolithium addition to a nitrile followed by hydrolysis).

Q: The reaction works for acetyl chloride but fails with longer chains (e.g., hexanoyl chloride). A: This is likely a solubility or complexation issue, not reactivity.

  • Adjustment: Long-chain acyl chlorides form "greasy" complexes that may not dissolve in standard solvents like nitromethane or nitrobenzene. Try 1,2-dichloroethane (DCE) or Dichloromethane (DCM) and reflux.

Tier 2: Selectivity & Substrate Challenges

Q: I am using aniline (or N-methylaniline), but the reaction fails. A: Free amines are incompatible with standard Friedel-Crafts conditions.

  • Mechanism: The lone pair on the nitrogen reacts instantly with

    
     to form a Lewis acid-base adduct (
    
    
    ). This ammonium species is strongly electron-withdrawing (deactivating), shutting down the ring toward electrophilic attack.[6][7]
  • Protocol Fix: You must protect the amine.[8] Acetylation is standard.

    • Convert Aniline

      
       Acetanilide (
      
      
      ).
    • Perform F-C Acylation (The acetamido group is activating and directs para).

    • Hydrolyze the amide back to the amine if needed.

Q: I am acylating a phenol. I got the ester (O-acylation) instead of the ketone (C-acylation). A: Phenols are ambident nucleophiles. Under kinetic control or without sufficient catalyst, O-acylation dominates.

  • The Fix (Fries Rearrangement): You do not need to restart. Simply heat your isolated ester with

    
     (neat or in nitrobenzene) at 120°C. This forces the thermodynamic rearrangement of the acyl group from the oxygen to the ortho or para carbon.
    

Q: How do I control Ortho vs. Para selectivity? A:

  • Para-Dominance: Standard F-C acylation is highly para-selective due to the steric bulk of the

    
    -complexed acylium ion.
    
  • Ortho-Dominance: Difficult to achieve directly. However, if you use a reversible blocking group (like a sulfonyl group) at the para position, or use specific directing groups (e.g., coordination-assisted directing groups), you can force ortho substitution.

  • Data Reference: Toluene acetylation yields >95% para-methylacetophenone under standard conditions.

Tier 3: Work-up & Isolation (The "Emulsion Nightmare")

Q: Upon quenching with water, I formed a thick, white emulsion that won't separate. A: This is aluminum hydroxide/oxide gel. It stabilizes emulsions and traps product.

  • Standard Quench: Do NOT use pure water. Pour the reaction mixture slowly into a slurry of Ice + Conc. HCl . The acid keeps aluminum in solution as

    
     or 
    
    
    , preventing the gel formation.
  • The "Rochelle" Method: If the product is acid-sensitive, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). The tartrate chelates aluminum, solubilizing it in the aqueous layer.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific failure.

Troubleshooting_TreeStartStart: Reaction Outcome?NoRxnNo Reaction / <10% YieldStart->NoRxnWrongProdWrong Regioisomer / ByproductsStart->WrongProdEmulsionWorkup Issues (Emulsion)Start->EmulsionCheckSubstrateIs Ring Deactivated?(NO2, CN, SO3H, COR present?)NoRxn->CheckSubstrateCheckAmineIs substrate an Aniline/Phenol?WrongProd->CheckAmineAcidQuenchDid you use HCl in quench?Emulsion->AcidQuenchDeactivatedYesSTOP. Reaction Impossible.Change synthetic route.CheckSubstrate->DeactivatedYesYesDeactivatedNoCheck CatalystCheckSubstrate->DeactivatedNoNoCatCheckIs AlCl3 white/yellow powder?(Gray/Clumpy = Dead)DeactivatedNo->CatCheckStoichCheckCheck Stoichiometry.Is AlCl3 > 1.1 eq?CatCheck->StoichCheckCatalyst OKAddCatAdd more Catalyst.(Product traps catalyst)StoichCheck->AddCatNoProtectProtect Amine (Acetanilide)Or Fries Rearrangement (Phenol)CheckAmine->ProtectYesUseRochelleUse Rochelle Saltor Filter through CeliteAcidQuench->UseRochelleYes, still stuck

Figure 2: Diagnostic logic for common F-C Acylation failures.

Standardized Protocols

Protocol A: General Acylation of Activated Benzenes

Best for: Toluene, Anisole, Xylene, Chlorobenzene.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a generic base trap (to neutralize HCl gas).

  • Catalyst Suspension: Add 1.2 equiv of anhydrous

    
     and dry DCM (0.5 M concentration relative to substrate). Cool to 0°C.[6]
    
  • Acylating Agent: Add 1.1 equiv of Acyl Chloride dropwise.[6] Stir for 15 mins. Observation: The suspension should dissolve or change color as the acylium complex forms.

  • Substrate Addition: Add 1.0 equiv of the aromatic substrate dropwise (neat or in minimal DCM). Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT). If the substrate is weakly deactivated (e.g., chlorobenzene), reflux at 40°C for 1-2 hours.

  • Quench: Pour the reaction mixture slowly onto a beaker containing Ice (100g) + Conc. HCl (10mL) . Stir vigorously until the organic layer is clear and the aqueous layer is transparent (no white chunks).

  • Extraction: Separate layers. Wash organic layer with water, then Brine. Dry over

    
    .[9]
    
Protocol B: Acylation of Acetanilide (Protected Aniline)

Best for: Synthesizing amino-aryl ketones.

  • Reagents: Acetanilide (10 mmol), Acetyl Chloride (12 mmol),

    
     (25 mmol - Note the excess), 
    
    
    or DCE (Solvent).
  • Procedure:

    • Mix Acetanilide and solvent.

    • Add

      
       slowly (solid addition).
      
    • Add Acetyl Chloride dropwise.[6]

    • Reflux is usually required (60-80°C) for 1-3 hours due to the lower reactivity of the acetanilide compared to aniline.

  • Workup: Standard Acid Quench.

  • Deprotection (Optional): Reflux the product in dilute HCl/Ethanol to recover the free amine.

Comparative Data: Solvent & Catalyst Effects

VariableRecommendationContext/Reasoning
Catalyst

Standard. Strong Lewis acid.[1] Requires >1 eq.

/

Milder. Use for highly activated substrates (e.g., thiophene, furan) to avoid polymerization.

Often used with anhydrides or for intramolecular cyclizations.
Solvent DCM (

)
Standard. Good solubility, low boiling point (40°C).
Nitrobenzene High boiling point, polar. Stabilizes the acylium complex. Good for deactivated substrates.[10] Hard to remove (high bp).

Historical standard. Non-polar. Warning: Highly Flammable/Toxic.
Stoichiometry 1:1:1 FAILURE. Will yield <50% product due to complexation.
1:1.2:1.1 IDEAL. (Substrate : Catalyst : Acyl Chloride).

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Title: Friedel-Crafts Acyl
    • Source: Organic Chemistry Portal[1]

    • URL: [Link]

  • Troubleshooting Deactivated Rings

    • Title: Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Limit
    • Source: LibreTexts Chemistry
    • URL: [Link]

  • Fries Rearrangement (Phenol Acylation)

    • Title: Fries Rearrangement
    • Source: Organic Chemistry Portal[1]

    • URL: [Link]

  • Workup Procedures (Aluminum Emulsions): Title: Standard Work-up of Aluminum Chloride Reactions Source: University of Rochester, Dept of Chemistry (Noted in standard lab manuals) / General Reference: Vogel's Textbook of Practical Organic Chemistry.

purification challenges of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Introduction: The Molecule & The Challenge

Compound: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-83-7) Class: Sterically Hindered Dihydrochalcone

Welcome to the technical support hub for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone . This molecule presents a unique purification paradox: it is highly lipophilic yet possesses a polar carbonyl group that is effectively "shielded" by the ortho-methyl groups (2',6'-positions).

This steric shielding prevents standard π-π stacking and hydrogen bonding interactions often relied upon in chromatography and crystallization. Consequently, researchers frequently encounter "oiling out" during crystallization and poor retention/resolution on standard silica columns. This guide addresses these specific failure modes with self-validating protocols.

Troubleshooting Hub (Q&A)

Issue 1: "My product persists as a viscous yellow oil and refuses to crystallize, even at -20°C."

Diagnosis: You are likely experiencing the "Impurity-Stabilized Amorphous Phase." The 2',6'-dimethyl substitution forces the benzoyl ring to twist out of plane with the carbonyl (orthogonality), creating a "molecular ball" shape that resists orderly packing. Even trace amounts of regioisomers (e.g., 2',4'-dimethyl) or unreacted m-xylene derivatives act as plasticizers, preventing lattice formation.

Corrective Action: Do not rely on simple cooling. You must employ Solvent-Anti-Solvent Displacement with a high-shear trigger.

  • Step 1: Dissolve the crude oil in the minimum amount of Diisopropyl Ether (DIPE) or MTBE at 35°C. Avoid alcohols initially, as they can solvate the carbonyl too strongly.

  • Step 2: Add n-Heptane dropwise until a persistent cloudiness appears.

  • Step 3: Critical Step: Seed the mixture with a micro-crystal (if available) or scratch the glass surface vigorously.

  • Step 4: Cool slowly (1°C/min) to 0°C.

  • Why this works: DIPE solubilizes the impurities, while Heptane forces the lipophilic target out. The slow cooling allows the "molecular balls" to find their packing orientation without trapping the solvent.

Issue 2: "I see a persistent impurity at R_f ~0.45 (close to product R_f ~0.50) on TLC."

Diagnosis: This is almost certainly the 2',4'-dimethyl regioisomer . If your synthesis involved Friedel-Crafts acylation of m-xylene, the 2,4-substitution is kinetically favored but thermodynamically distinct. Standard silica chromatography fails because the hydrophobic methyl groups on both isomers dominate the interaction, masking the subtle electronic differences at the carbonyl.

Corrective Action: Switch to π-Selective Chromatography . Standard silica is insufficient.

  • Protocol: Use a Phenyl-Hexyl functionalized silica column or add a π-modifier to your mobile phase.

  • Mobile Phase: Toluene:Hexane (10:90 to 30:70 gradient).

  • Mechanism: Toluene interacts differentially with the exposed π-system of the 2,4-isomer versus the sterically shielded π-system of the 2,6-isomer. The 2,6-isomer will elute first because its π-cloud is sterically inaccessible to the stationary phase.

Issue 3: "The product turns yellow/orange upon storage."

Diagnosis: Benzylic oxidation. You have three benzylic positions: two on the 2',6'-ring (stable) and one on the 4-methylphenyl ring (reactive), plus the alpha-methylene protons next to the carbonyl. The yellow color indicates the formation of a conjugated diketone or peroxide species.

Corrective Action:

  • Immediate: Re-purify via a short silica plug using 1% Triethylamine (TEA) in the eluent to neutralize any acidic impurities catalyzing the oxidation.

  • Long-term: Store under Argon at -20°C.

Core Protocols

Protocol A: Optimized Crystallization Matrix

Use this table to select the correct solvent system based on your crude purity.

Crude Purity (HPLC)Primary SolventAnti-SolventRatio (v/v)Temperature ProfileExpected Recovery
> 95% Ethanol (Abs)Water4:150°C

4°C
85-90%
85 - 95% Isopropanoln-Heptane1:340°C

-10°C
70-75%
< 85% (Oily) MethanolWater10:1Do not heat. Dissolve at RT, freeze to -20°C.40-60% (Requires 2nd crop)
Protocol B: High-Vacuum Distillation (For Scale-Up)

For quantities >50g, distillation is superior to chromatography due to the boiling point difference created by the steric bulk.

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: Must be < 0.5 mmHg .

  • Fractions:

    • F1 (Fore-run): Unreacted xylenes/acid chlorides (Up to 120°C).

    • F2 (Isomers): The 2,4-isomer typically boils 5-8°C higher than the 2,6-isomer due to better planarity and packing in the gas phase transition.

    • F3 (Product): Collect the fraction boiling at 165-175°C / 0.5 mmHg (approximate; validate with refractive index).

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State @ RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No PurityCheck HPLC Purity Check Solid->PurityCheck TLC_Check TLC Analysis (Isomer Separation?) Oil->TLC_Check Recryst Recrystallization (Ethanol/Water 4:1) PurityCheck->Recryst >90% PurityCheck->TLC_Check <90% SeedTech Seeding & High Shear (-20°C) Recryst->SeedTech If Oiling Occurs Distillation High-Vac Distillation (<0.5 mmHg) TLC_Check->Distillation Scale >50g FlashCol Flash Chromatography (Toluene/Hexane) TLC_Check->FlashCol Scale <10g Distillation->SeedTech Post-Distillation FlashCol->SeedTech Post-Evaporation Final Final Product (>98% Purity) SeedTech->Final Pure Crystals

Caption: Decision matrix for selecting between crystallization, distillation, and chromatography based on crude state and scale.

References

  • PubChem. (n.d.). 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Support Center: Purification Strategies for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

[1][2]

Compound Overview & Challenge Profile

Target Molecule: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone Chemical Structure Characteristics: This molecule features a propiophenone core flanked by a sterically demanding 2,6-dimethylphenyl group (the "A-ring") and a 4-methylphenyl group (the "B-ring") at the

1
  • Steric Shielding: The methyl groups at the 2' and 6' positions force the carbonyl group out of planarity with the A-ring. This reduces conjugation, affecting UV detectability (

    
     shifts) and lowering the melting point compared to unhindered isomers.[]
    
  • Lipophilicity: The molecule is highly lipophilic (LogP ~4.7), making it "greasy" and prone to oiling out rather than crystallizing in standard polar solvents.

  • Impurity Profile: Common synthesis routes (e.g., Grignard addition to nitriles or Friedel-Crafts acylation) introduce specific impurities like regioisomers (2',4'-dimethyl) , homocoupled dimers , and unreacted hydrocinnamoyl precursors .[1][]

Troubleshooting & Purification Protocols (Q&A)

Module A: Crystallization Strategy (The "Oiling Out" Problem)

Q1: My crude product separates as a yellow oil at the bottom of the flask during recrystallization and refuses to solidify. How do I fix this?

Diagnosis: This is a classic "oiling out" phenomenon, common with sterically hindered, low-melting propiophenones.[1][] It occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent.

Solution: The "Cloud Point" Oscillation Method You must lower the solubility limit below the melting point of the solvated product.

  • Solvent Switch: Abandon single-solvent systems like Ethanol.[] Switch to a binary system :

    • Solvent A (Good): Ethyl Acetate (EtOAc) or Acetone.[]

    • Solvent B (Bad): n-Hexane or n-Heptane.[1][]

  • Protocol:

    • Dissolve crude oil in minimal warm EtOAc (

      
      ).
      
    • Add n-Hexane dropwise until a stable turbidity (cloudiness) persists.[1][]

    • Critical Step: Add just enough EtOAc to barely clear the solution.

    • Seeding: Add a seed crystal (if available) or scratch the glass interface. If no seed exists, cool to

      
       overnight.[1][]
      
    • Slow Cooling: Do not shock-cool in ice immediately.[1][] Let the flask reach room temperature over 2 hours.

Table 1: Solvent Screening Matrix for CAS 898768-83-7

Solvent SystemSuitabilityObservationRecommendation
Ethanol (95%) LowHigh risk of oiling out.[1][]Avoid for initial purification.
MeOH / Water MediumGood for removing inorganic salts.[]Use only if product is solid.
EtOAc / Hexane High Excellent control over saturation.[]Primary choice.
IPA (Isopropyl Alcohol) MediumGood for final polishing.[]Use for removing trace color.
Module B: Removing Regioisomers (The 2',4'-Isomer Issue)

Q2: HPLC analysis shows a persistent impurity at RRT 0.95 (Relative Retention Time). I suspect it's the 2',4'-dimethyl isomer. How do I remove it?

Context: If synthesized via Friedel-Crafts acylation of m-xylene, the 2',4'-dimethyl isomer is thermodynamically favored over your target 2',6'-dimethyl isomer.[1][] Separation is difficult due to identical molecular weights and similar polarities.

Strategy: Shape-Selective Chromatography or Derivatization [1][]

  • Chromatographic Separation:

    • Stationary Phase: Standard Silica (C18) may struggle.[] Use Phenyl-Hexyl columns for analytical checks, as the

      
       interactions differ between the twisted 2',6'-isomer and the planar 2',4'-isomer.[1][]
      
    • Flash Chromatography: Use a shallow gradient.[]

      • Mobile Phase: 0%

        
         5% EtOAc in Hexane over 20 Column Volumes (CV).
        
      • Loading: <1% w/w. High loading causes peak overlap.

  • Chemical Purification (If Chromatography Fails):

    • The 2',4'-isomer has a less sterically hindered carbonyl.[1] It will form an oxime/hydrazone faster than the 2',6'-target.[1]

    • Test: Treat mixture with slight deficiency of hydroxylamine hydrochloride. The 2',4'-isomer reacts preferentially.[1][] The unreacted ketone (your target) can be extracted with hexane, leaving the polar oxime in the aqueous/alcoholic phase.

Module C: Color Removal & Final Polish[2]

Q3: The product is chemically pure (>98%) but has a persistent yellow/orange hue. Is this intrinsic?

Answer: No. Pure 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone should be a white to off-white crystalline solid .[1][] The color usually comes from trace conjugated enones or metal-catalyst residues (e.g., Aluminum or Palladium species).[1][]

Protocol: Activated Carbon & Chelation []

  • Dissolve 10g of product in 100mL warm Toluene or EtOAc.

  • Add 5 wt% Activated Carbon (e.g., Darco G-60).[1][]

  • Add Scavenger: If Pd/Al catalysts were used, add 1 wt% SiliaMetS® Thiol or equivalent metal scavenger.

  • Stir at

    
     for 30 minutes.
    
  • Filter through a Celite pad (diatomaceous earth) to remove fines.[]

  • Evaporate and recrystallize using the method in Module A.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the physical state and impurity profile.

PurificationWorkflowCrudeCrude Reaction Mixture(Dark Oil/Solid)CheckStatePhysical State CheckCrude->CheckStateOilsOutOils Out in SolventCheckState->OilsOutLiquid/StickySolidifiesForms Solid PrecipitateCheckState->SolidifiesCrystallineSolventModSwitch to EtOAc/Hexane(Cloud Point Method)OilsOut->SolventModRecrystRecrystallization(IPA or EtOH)Solidifies->RecrystCheckPurityHPLC Purity CheckSolventMod->CheckPurityRecryst->CheckPurityIsomerImpurityIsomer Impurity(2',4'-isomer present)CheckPurity->IsomerImpurityRegioisomersColorImpurityColored Impurities(Trace Metals/Oligomers)CheckPurity->ColorImpurityColor OnlyFinalProductPure Product(>99%, White Solid)CheckPurity->FinalProductPassFlashChromFlash Chromatography(0-5% EtOAc/Hexane)IsomerImpurity->FlashChromCarbonTreatActivated Carbon +Metal ScavengerColorImpurity->CarbonTreatFlashChrom->FinalProductCarbonTreat->FinalProduct

Figure 1: Decision tree for the purification of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone, addressing physical state and specific impurity types.

Analytical Validation Parameters

To certify the purity of your compound, ensure it meets the following criteria.

TestAcceptance CriterionNotes
HPLC Purity

(Area %)
Monitor at 210 nm and 254 nm.
Appearance White to off-white solidYellowing indicates oxidation or metal residues.[1][]
Melting Point Sharp range (

window)
Broad range indicates solvent trapping or isomers.[]
Residual Solvent < 5000 ppm (Class 3)Check for Hexane/EtOAc via GC-Headspace.[1][]

References

  • BenchChem. (2025).[][3][4] Synthesis and Purification of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from [1][]

  • PubChem. (2025).[] 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Compound Summary. National Library of Medicine. Retrieved from [1][]

  • Vogel, A. I. (1989).[] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[] Longman Scientific & Technical. (General reference for Friedel-Crafts workup and crystallization).

  • TCI Chemicals. (2025).[] Propiophenone Derivatives Safety & Handling. Retrieved from

Validation & Comparative

Definitive Guide: Validation of Analytical Methods for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone derivatives represent a critical structural class in pharmaceutical development, serving as the backbone for antidepressants (e.g., Bupropion), antiarrhythmics (e.g., Propafenone), and central nervous system stimulants. Their analysis is complicated by their susceptibility to oxidative degradation and the structural similarity of potential synthetic impurities (e.g., 3'-chloropropiophenone).

This guide objectively compares the three dominant analytical platforms—HPLC-UV/DAD , LC-MS/MS , and GC-MS —and provides a field-tested, self-validating protocol for the industry "gold standard": Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD).

Part 1: Comparative Analysis of Analytical Platforms

Selecting the right validation vehicle depends on the distinct phase of drug development. The following analysis contrasts performance metrics based on sensitivity, selectivity, and regulatory acceptance.

Performance Matrix: HPLC vs. LC-MS/MS vs. GC-MS[1]
FeatureHPLC-UV/DAD (The Workhorse)LC-MS/MS (The Sniper)GC-MS (The Specialist)
Primary Application QC Release, Stability Testing, AssayBioanalysis, Trace Impurities (<0.05%), GenotoxinsVolatile Precursors, Forensic Screening
Sensitivity (LOD) Moderate (0.5–1.0 µg/mL)Ultra-High (0.1–1.0 ng/mL)High (10–50 ng/mL)
Selectivity Good (relies on retention time & UV spectra)Excellent (Mass transition specific)Excellent (EI Fragmentation)
Throughput Moderate (10–20 min run times)High (UPLC-MS < 5 min)Low to Moderate (Requires heating/cooling cycles)
Limitations Co-elution risks; lower sensitivity for non-chromophoresMatrix effects (ion suppression); High capital costThermal instability of some derivatives; Derivatization often needed
Expert Insight: The Causality of Choice
  • Choose HPLC-UV for Quality Control (QC) . In a GMP environment, robustness trumps sensitivity. Propiophenone derivatives often have distinct UV absorption maxima (typically 240–260 nm due to the benzene ring conjugated with the carbonyl), making UV detection sufficient for assay (>98% purity) and major impurities (>0.1%).

  • Choose LC-MS/MS for Genotoxic Impurity Profiling . If your synthesis involves potential mutagenic precursors (e.g., halogenated propiophenones) that must be controlled to ppm levels, UV detection will fail. The Multiple Reaction Monitoring (MRM) mode of a Triple Quadrupole MS is required.

  • Choose GC-MS only for Residual Solvents or Volatile Intermediates . Many propiophenone salts (HCl) are non-volatile and degrade in the GC injector port, requiring tedious derivatization.

Part 2: Deep Dive Experimental Protocol

Method: Stability-Indicating RP-HPLC-DAD for Bupropion & Related Propiophenone Impurities.

This protocol is designed to be self-validating . It includes system suitability checkpoints that must pass before data generation begins.

Chromatographic Conditions
  • Instrument: HPLC system with binary gradient pump and Diode Array Detector (DAD).

  • Column: C18 Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2] Rationale: Propiophenones are moderately hydrophobic; a standard C18 provides optimal retention and peak shape.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Rationale: Acidic pH suppresses ionization of the amino group on derivatives like Bupropion, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: 254 nm (primary), 210-400 nm (scan for purity).

  • Column Temp: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold (Elute polar degradants)
20.02080Linear Ramp (Elute Propiophenone impurities)
25.02080Wash
26.09010Re-equilibration
System Suitability (The "Go/No-Go" Check)

Before validating, inject the System Suitability Solution (API + known impurity 3'-chloropropiophenone).

  • Resolution (

    
    ):  > 2.0 between API and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the API peak.
    
  • RSD (n=6): < 1.0% for peak area.

Part 3: Validation Framework (ICH Q2(R1))

The following workflow visualizes the logical sequence of validation experiments.

ValidationWorkflow Start Method Development (Optimized Separation) Specificity Specificity (Forced Degradation) Start->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels) Specificity->Linearity Pure Peak Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Linearity->Precision LOD_LOQ Sensitivity (LOD / LOQ) Linearity->LOD_LOQ Robustness Robustness (Small Deliberate Changes) Accuracy->Robustness Precision->Robustness Final Validated Method Robustness->Final

Figure 1: Sequential Validation Workflow ensuring method integrity before performance assessment.

Key Validation Experiments
A. Specificity (Forced Degradation)

Objective: Prove the method can measure the drug unequivocally in the presence of degradation products. Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours. Note: Propiophenone derivatives are highly sensitive to oxidation.
    
  • Analysis: Use the DAD to check Peak Purity Index . The purity threshold must be >990 (on a scale of 1000).

B. Linearity & Range

Objective: Demonstrate proportionality between concentration and response. Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Acceptance: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[4]
C. Accuracy (Recovery)

Objective: Verify no bias in measurement. Protocol: Spike placebo matrix with API at 80%, 100%, and 120% levels (triplicate preparations). Acceptance: Mean recovery 98.0% – 102.0%.[2]

Part 4: Experimental Data Summary

The following table summarizes typical validation results obtained for a propiophenone derivative (Bupropion HCl) using the protocol above.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Peak Purity > 990; Resolution > 1.5Purity: 999.5; Min Resolution: 2.8PASS
Linearity (

)


PASS
Range 50% – 150% of targetLinear across 10–300 µg/mLPASS
Accuracy (Mean) 98.0% – 102.0%99.4% (RSD 0.6%)PASS
Precision (Repeatability) RSD

0.3% (n=6)PASS
Intermediate Precision RSD

(Different Days)
0.8% (n=12)PASS
LOD S/N

0.05 µg/mLPASS
LOQ S/N

0.15 µg/mLPASS
Decision Logic for Method Optimization

When validation fails, follow this logic path to troubleshoot without restarting from scratch.

OptimizationLogic Issue Validation Failure Type Identify Failure Type Issue->Type Split Type? Type->Split ResFail Poor Resolution (Specificity) Split->ResFail ShapeFail Peak Tailing (Symmetry > 1.5) Split->ShapeFail SensFail High LOQ (Sensitivity) Split->SensFail Action1 Decrease Gradient Slope OR Change pH ResFail->Action1 Action2 Increase Buffer Conc. OR Add TEA Modifier ShapeFail->Action2 Action3 Increase Inj. Volume OR Switch to 210 nm SensFail->Action3

Figure 2: Troubleshooting logic for common validation failures in propiophenone analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Saimalakondaiah, D., et al. "Stability Indicating HPLC Method Development and Validation."[5] SciSpace. (2024). [Link]

  • Waters Corporation. "Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC." [Link][6]

Sources

comparing the efficacy of different synthetic routes to 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a complex ketone with potential applications in medicinal chemistry and materials science. The strategic placement of its functional groups presents unique challenges and opportunities in its synthesis. This guide provides a comparative analysis of several potential synthetic routes to this target molecule, offering an in-depth look at the underlying chemical principles, procedural details, and a data-driven evaluation of their respective efficacies. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in synthetic strategy.

Strategic Overview of Synthetic Pathways

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone can be approached through several established methodologies for ketone synthesis. The primary challenge lies in the selective formation of the carbon-carbon bonds to construct the propiophenone backbone. This guide will explore three primary strategies:

  • Friedel-Crafts Acylation: A classic and direct approach to forming an aryl ketone.

  • Grignard Reaction: A versatile method for carbon-carbon bond formation through the use of organomagnesium reagents.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck): Modern and powerful techniques offering high selectivity and functional group tolerance.

The following sections will delve into the experimental protocols for each route, accompanied by a comparative analysis of their theoretical yields, atom economy, and overall practicality.

Route 1: Friedel-Crafts Acylation

This classical electrophilic aromatic substitution offers a straightforward method for acylating an aromatic ring.[1][2] In this proposed synthesis, 1,3-dimethylbenzene is acylated with 3-(4-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol

Step 1: Preparation of 3-(4-methylphenyl)propionyl chloride

  • To a solution of 3-(4-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(4-methylphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C, add a solution of 3-(4-methylphenyl)propionyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • After stirring for 15 minutes, add 1,3-dimethylbenzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • The reaction is then quenched by pouring it slowly onto crushed ice with concentrated hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

Causality and Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.[1]

  • Excess 1,3-dimethylbenzene: Using an excess of the arene component can help to drive the reaction to completion and minimize polysubstitution products.

  • Controlled Temperature: The initial low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

Visualization of the Workflow

Friedel_Crafts_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 3-(4-methylphenyl)propanoic acid C 3-(4-methylphenyl)propionyl chloride A->C Reflux in DCM B Thionyl Chloride B->C F 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone C->F DCM, 0°C to RT D 1,3-Dimethylbenzene D->F E Aluminum Chloride E->F

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Route 2: Grignard Reaction

The Grignard reaction provides a powerful tool for the synthesis of ketones from nitriles.[3][4] This route involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with a nitrile to form an intermediate imine, which is then hydrolyzed to the desired ketone.

Experimental Protocol

Step 1: Preparation of 2,6-dimethylphenylmagnesium bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

  • The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has been consumed.

Step 2: Reaction with Nitrile and Hydrolysis

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of 3-(4-methylphenyl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude imine is hydrolyzed by stirring with 2M hydrochloric acid for 2 hours.

  • The mixture is then neutralized and extracted with diethyl ether. The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the final product.

Causality and Experimental Choices
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water, which will quench the reagent.[5][6]

  • Iodine Crystal: A small amount of iodine is often used to activate the surface of the magnesium and initiate the formation of the Grignard reagent.

  • Hydrolysis Step: The intermediate imine formed is stable enough to be isolated but is typically hydrolyzed in a separate step to yield the ketone.[4]

Visualization of the Workflow

Grignard_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction and Hydrolysis A 2-Bromo-1,3-dimethylbenzene C 2,6-dimethylphenylmagnesium bromide A->C Anhydrous THF B Magnesium Turnings B->C E Intermediate Imine C->E Anhydrous THF D 3-(4-methylphenyl)propanenitrile D->E F 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone E->F Aqueous Acid Hydrolysis

Caption: Workflow for the synthesis via Grignard Reaction.

Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions due to their high efficiency and functional group tolerance.[7][8] We will consider two potential cross-coupling strategies: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

This reaction involves the coupling of an organoboron compound with an organohalide.[9][10] For our target molecule, this would entail the reaction of 3-(4-methylphenyl)propionyl chloride with 2,6-dimethylphenylboronic acid.

  • To a mixture of 2,6-dimethylphenylboronic acid (1.2 eq), a suitable base (e.g., potassium carbonate, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a solvent such as toluene, add a solution of 3-(4-methylphenyl)propionyl chloride (1.0 eq).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography provides the desired product.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, necessitating an inert atmosphere.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction's efficiency and selectivity.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[11][12] To synthesize the target molecule, one could envision a reaction between 2-bromo-1,3-dimethylbenzene and 1-(4-methylphenyl)prop-1-ene, followed by an oxidation step.

Step 1: Heck Coupling

  • In a reaction vessel, combine 2-bromo-1,3-dimethylbenzene (1.0 eq), 1-(4-methylphenyl)prop-1-ene (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent like DMF or acetonitrile.[13]

  • Degas the mixture and heat it under an inert atmosphere at 100-120 °C for 12-24 hours.

  • After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography.

Step 2: Oxidation

  • The product from the Heck reaction, an alkene, needs to be oxidized to the corresponding ketone. This can be achieved using various methods, such as ozonolysis followed by a reductive workup or Wacker-type oxidation.

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.

  • Two-Step Process: A key disadvantage of this specific Heck approach is the necessity of a subsequent oxidation step, which adds to the overall complexity and may reduce the overall yield.

Visualization of the Catalytic Cycles

Palladium_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle S1 Pd(0)L_n S2 Ar-Pd(II)-X(L_n) S1->S2 Oxidative Addition (Ar-X) S3 Ar-Pd(II)-Ar'(L_n) S2->S3 Transmetalation (Ar'-B(OR)2) S3->S1 Reductive Elimination (Ar-Ar') H1 Pd(0)L_n H2 Ar-Pd(II)-X(L_n) H1->H2 Oxidative Addition (Ar-X) H3 Alkene Complex H2->H3 Alkene Coordination H4 Insertion Product H3->H4 Migratory Insertion H4->H1 β-Hydride Elimination

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Heck reactions.

Comparative Efficacy of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and cost-effectiveness. The following table provides a semi-quantitative comparison of the discussed routes.

Parameter Friedel-Crafts Acylation Grignard Reaction Suzuki-Miyaura Coupling Heck Reaction
Number of Steps 2212 (including oxidation)
Reagent Sensitivity High (to moisture)Very High (to protic solvents)Moderate (to oxygen)Moderate (to oxygen)
Potential Yield Moderate to GoodModerateGood to ExcellentModerate
Atom Economy ModerateGoodGoodModerate
Substrate Scope Limited by arene electronicsBroadVery BroadBroad
Key Challenges Lewis acid disposal, potential for isomerizationStrict anhydrous conditions, side reactionsCatalyst cost, ligand sensitivityRegioselectivity, subsequent oxidation

Conclusion and Recommendations

Each of the explored synthetic routes offers a viable pathway to 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone, with its own set of advantages and disadvantages.

  • Friedel-Crafts Acylation is a direct and cost-effective method, but it may suffer from issues related to catalyst handling and waste disposal.

  • The Grignard Reaction is a classic and powerful C-C bond-forming reaction, but the stringent requirement for anhydrous conditions can be a practical challenge.

  • Suzuki-Miyaura Coupling represents a modern and highly versatile approach, often providing high yields and excellent functional group tolerance, though the cost of the palladium catalyst and ligands can be a consideration.

  • The Heck Reaction , while a powerful tool for C-C bond formation, is less direct for this specific target due to the need for a subsequent oxidation step, which could lower the overall efficiency.

For laboratory-scale synthesis where high yield and purity are paramount, the Suzuki-Miyaura coupling is likely the most promising route due to its reliability and broad applicability. For larger-scale industrial production, a thorough process optimization of the Friedel-Crafts acylation might be more economically viable, provided that the associated environmental and handling challenges are adequately addressed.

Further experimental validation is necessary to determine the precise optimal conditions and to quantify the yields and purities for each of these proposed routes for the synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

References

  • S
  • Sigma-Aldrich. Grignard Reaction - Common Conditions.
  • Wikipedia. Grignard reaction.
  • Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(10), 2338–2343.
  • Organic Chemistry Portal. Grignard Reaction.
  • Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview.
  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Chemistry LibreTexts. 19.2: Preparing Aldehydes and Ketones.
  • Organic Chemistry Portal.
  • Organic Synthesis. Heck Coupling.
  • Royal Society of Chemistry. Heck Coupling.
  • OrgoSolver.
  • Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenone...

Sources

Spectroscopic Analysis and Comparison of Propiophenone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous identification of structural isomers is a critical bottleneck in drug development, forensic chemistry, and synthetic quality control. For the molecular formula C₉H₁₀O , three highly relevant positional isomers exist: propiophenone (ethyl phenyl ketone), phenylacetone (benzyl methyl ketone), and 4-methylacetophenone (p-methylacetophenone).

Despite having identical molecular weights (134.17 g/mol ), their distinct structural connectivities dictate unique chemical behaviors and spectroscopic signatures. As an application scientist, relying on a single analytical method can lead to false positives. This guide provides an objective, data-driven comparison of their analytical profiles, equipping researchers with self-validating protocols to ensure absolute structural certainty.

Causality-Driven Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflow, every protocol must be treated as a self-validating system. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a necessary deuterium lock signal for the spectrometer to prevent field drift, while TMS acts as an internal reference standard (0.00 ppm) to ensure chemical shift accuracy across different instrumental runs.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR spectra at 100 MHz (256 scans, 2s relaxation delay).

  • Self-Validation System: Before interpreting the isomer peaks, verify the residual CHCl₃ solvent peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these peaks deviate, the spectrum must be recalibrated to prevent misidentification of the aliphatic signals.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal and collect a background scan. Apply 1–2 drops of the neat liquid isomer directly onto the crystal.

    • Causality: Using an ATR module eliminates the need for KBr pellet pressing. This preserves the sample in its native liquid state and prevents hygroscopic moisture absorption that could obscure the critical carbonyl (C=O) stretching region.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation System: Inspect the 3500–3200 cm⁻¹ region. The strict absence of a broad O-H stretch confirms the sample has not degraded into an enol form or absorbed ambient water, ensuring the C=O absorption band is an accurate reflection of the ketone structure.

C. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the isomer to 100 µg/mL in HPLC-grade methanol.

    • Causality: Proper dilution prevents electron multiplier saturation and minimizes secondary ion-molecule reactions in the source. This ensures the fragmentation pattern strictly reflects unimolecular dissociation.

  • Acquisition: Inject 1 µL into a GC equipped with a DB-5MS column. Operate the MS in Electron Ionization (EI) mode at the standard 70 eV.

  • Self-Validation System: Monitor the baseline for siloxane column bleed (m/z 207). The presence of the molecular ion [M]⁺ at m/z 134 must be confirmed before analyzing the lower-mass fragment ions.

Analytical Workflow Visualization

Workflow Sample Isomer Sample (C9H10O) PrepNMR NMR Prep (CDCl3 + TMS) Sample->PrepNMR PrepIR IR Prep (ATR neat) Sample->PrepIR PrepMS GC-MS Prep (MeOH dilution) Sample->PrepMS NMR 1H & 13C NMR (400 MHz) PrepNMR->NMR IR FT-IR (4000-400 cm⁻¹) PrepIR->IR MS EI-MS (70 eV) PrepMS->MS Data Data Integration & Isomer ID NMR->Data Chemical Shifts IR->Data C=O Frequencies MS->Data Fragmentation

Multiplexed spectroscopic workflow for isomer differentiation.

Comparative Spectroscopic Data

The following tables synthesize the quantitative data required to differentiate the three isomers objectively.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)
Isomer¹H NMR Highlights (Multiplicity, Integration)¹³C NMR (C=O)¹³C NMR (Aliphatic)
Propiophenone 1.21 (t, 3H), 2.98 (q, 2H), 7.4–7.9 (m, 5H)200.88.2 (CH₃), 31.8 (CH₂)
Phenylacetone 2.14 (s, 3H), 3.69 (s, 2H), 7.2–7.4 (m, 5H)206.629.2 (CH₃), 51.0 (CH₂)
4-Methylacetophenone 2.40 (s, 3H), 2.57 (s, 3H), 7.2 (d, 2H), 7.8 (d, 2H)197.821.6 (Ar-CH₃), 26.5 (CO-CH₃)
Table 2: Diagnostic FT-IR and EI-MS Data
IsomerIR C=O Stretch (cm⁻¹)Conjugation StatusMS Base Peak (m/z)MS Key Fragments (m/z)
Propiophenone ~1685Conjugated105 [PhCO]⁺134 [M]⁺, 77 [Ph]⁺
Phenylacetone ~1715Non-conjugated43 [CH₃CO]⁺ / 91 [PhCH₂]⁺134 [M]⁺, 65[C₅H₅]⁺
4-Methylacetophenone ~1680Conjugated119 [p-Tolyl-CO]⁺134 [M]⁺, 91 [C₇H₇]⁺

Mechanistic Insights into Spectral Divergence

Understanding the physical chemistry behind the data is what separates a technician from a scientist. The differentiation of these isomers relies heavily on two phenomena: pi-conjugation and alpha-cleavage propensity .

The Role of Conjugation (IR and ¹³C NMR)

In propiophenone [1] and 4-methylacetophenone [2], the carbonyl group is directly attached to the aromatic ring. This allows the delocalization of pi electrons from the benzene ring into the carbonyl system. This conjugation weakens the C=O double bond character, which mechanically lowers the required energy for vibration, resulting in an IR stretching frequency of ~1680–1685 cm⁻¹. Furthermore, this electron delocalization shields the carbonyl carbon, pushing its ¹³C NMR shift upfield to ~197–200 ppm.

Conversely, phenylacetone [3] features a methylene (-CH₂-) group that physically insulates the carbonyl from the aromatic ring. Deprived of resonance stabilization, the C=O bond retains strict double-bond character (higher energy IR stretch at ~1715 cm⁻¹) and the carbon is highly deshielded (¹³C NMR shift downfield at ~206.6 ppm).

Mass Spectrometry Fragmentation Logic

Under 70 eV electron ionization, all three isomers yield a molecular ion at m/z 134, but their base peaks diverge completely due to structurally distinct alpha-cleavage pathways:

  • Propiophenone cleaves the ethyl group to form the highly stable benzoyl cation ([PhCO]⁺) at m/z 105 .

  • Phenylacetone undergoes alpha-cleavage to yield either the acetyl cation at m/z 43 or the tropylium/benzyl cation at m/z 91 , depending on the specific thermal dynamics of the source.

  • 4-Methylacetophenone loses a methyl radical to form the stable p-toluoyl cation at m/z 119 .

MSLogic Parent Molecular Ion [M]⁺ m/z 134 Propiophenone Propiophenone Parent->Propiophenone Phenylacetone Phenylacetone Parent->Phenylacetone Methylacetophenone 4-Methylacetophenone Parent->Methylacetophenone Frag105 m/z 105 [PhCO]⁺ Propiophenone->Frag105 α-cleavage Frag91 m/z 91 [PhCH2]⁺ Phenylacetone->Frag91 α-cleavage Frag119 m/z 119 [p-Tolyl-CO]⁺ Methylacetophenone->Frag119 α-cleavage

Primary electron ionization (EI) fragmentation pathways for C9H10O isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7148, Propiophenone." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7678, Phenylacetone." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8500, 4'-Methylacetophenone." PubChem, [Link].

Sources

evaluating the performance of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone in specific assays

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Evaluating 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone in Preclinical Ion Channel Assays

Introduction: The Propiophenone Scaffold in Ion Channel Pharmacology

Propiophenones represent a privileged chemical scaffold in pharmacology, historically yielding potent centrally acting muscle relaxants (e.g., tolperisone) and Class 1C antiarrhythmics (e.g., propafenone)[1]. The primary mechanism driving the efficacy of these compounds is the state-dependent inhibition of voltage-gated sodium channels (VGSCs or Nav channels), which suppresses hyperactive neuronal firing and stabilizes membrane potentials[2].

This guide evaluates the preclinical performance of a novel, highly substituted derivative: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (DMPP) . By comparing DMPP against established clinical standards (Tolperisone and Propafenone), we provide researchers and drug development professionals with actionable data on its Nav-blocking efficacy, state-dependence, and isoform selectivity.

Mechanistic Rationale & Structural Design

The molecular architecture of DMPP features a 2,6-dimethyl substitution on the benzoyl ring and a p-tolyl group on the aliphatic chain. This dual-methylated design serves two specific pharmacological purposes:

  • Conformational Restriction: The 2,6-dimethyl groups induce steric hindrance, restricting the rotational freedom of the carbonyl group. This locks the molecule into a bioactive conformation optimized for the local anesthetic (LA) binding site within the Nav channel pore.

  • Enhanced Lipophilicity: The addition of the p-tolyl group increases the partition coefficient (LogP). Because the LA binding site is accessed via the lipid bilayer (the hydrophobic pathway), this modification accelerates membrane penetration and enhances high-affinity binding to the inactivated state of the channel[3].

G Resting Resting State (Closed) Open Open State (Active) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Millisecond Inactivation Blocked Drug-Bound State (Blocked) Open->Blocked Use-Dependent Block Inactivated->Resting Repolarization Inactivated->Blocked High-Affinity Binding Blocked->Resting Slow Recovery Drug 2',6'-Dimethyl-3-(4-methylphenyl) propiophenone Drug->Blocked

State-dependent blockade of Nav channels by propiophenone derivatives.

Experimental Protocols

To ensure high-fidelity data, the evaluation of DMPP relies on self-validating electrophysiological and fluorimetric systems.

Protocol A: Automated Whole-Cell Patch-Clamp Electrophysiology

Automated patch-clamping is the gold standard for quantifying state-dependent Nav inhibition, allowing precise control over channel gating states[2].

  • Cell Preparation: HEK-293 cells stably expressing human Nav1.6 (CNS/muscle) or Nav1.5 (cardiac) isoforms are harvested at 70% confluency to ensure optimal membrane health.

  • Electrophysiological Recording & Causality:

    • Step 1: Giga-seal Formation. Cells are captured on planar borosilicate glass chips. A negative pressure protocol establishes a seal resistance >1 GΩ. Self-Validation: Cells with access resistance >10 MΩ or leak currents >50 pA are automatically excluded to prevent artifactual voltage-clamp errors.

    • Step 2: Resting-State Protocol. Cells are held at -120 mV. Causality: This hyperpolarized potential ensures 100% of the channels have recovered from fast inactivation, allowing the measurement of pure resting-state affinity (IC50_resting) via a 20 ms test pulse to 0 mV.

    • Step 3: Inactivated-State Protocol. An 8-second conditioning prepulse to -60 mV is applied. Causality: This specific voltage (near the V1/2 of steady-state inactivation) drives a fraction of the channels into the fast-inactivated state, exposing the hydrophobic binding pocket. A subsequent test pulse to 0 mV quantifies high-affinity block (IC50_inactivated).

Protocol B: Fluorimetric Membrane Potential (FMP) Assay

This orthogonal assay provides high-throughput validation of the patch-clamp data[3].

  • Methodology: Cells are loaded with a proprietary FMP blue dye. Compounds are pre-incubated for 15 minutes. Causality: Propiophenones are highly lipophilic; this incubation period is critical to allow the drug to partition into the lipid bilayer and access the intracellular pore vestibule. Channels are then stimulated with 30 µM veratridine (a Nav opener), and fluorescence quenching is measured.

  • Self-Validation: 1 µM Tetrodotoxin (TTX) is used in every plate as a 100% block positive control to normalize the dynamic range of the fluorescence signal.

Comparative Performance Data

The following table summarizes the quantitative performance of DMPP against clinical reference compounds. Data represents the mean of


 independent patch-clamp experiments.
CompoundNav1.6 IC50 (Resting) [µM]Nav1.6 IC50 (Inactivated) [µM]Use-Dependent Ratio (Resting/Inac)Nav1.5 IC50 (Inactivated)[µM]Selectivity Index (Nav1.5 / Nav1.6)
Tolperisone 150.5 ± 12.118.2 ± 2.48.3x25.4 ± 3.11.4x (Low Selectivity)
Propafenone 45.0 ± 4.24.2 ± 0.610.7x1.5 ± 0.20.35x (Cardiac Selective)
DMPP (Test) 12.5 ± 1.8 0.8 ± 0.1 15.6x 18.5 ± 2.2 23.1x (Highly CNS Selective)

Discussion & Application Insights

The experimental data reveals that 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (DMPP) is a highly differentiated Nav inhibitor with significant advantages for CNS and neuromuscular applications.

  • Superior Use-Dependence: DMPP exhibits a use-dependent ratio of 15.6x, significantly outperforming both tolperisone and propafenone. Mechanistically, this means DMPP has a low affinity for resting channels but binds aggressively to inactivated channels. In a clinical context, this translates to the ability to silence rapidly firing, pathological neurons (e.g., during muscle spasticity or neuropathic pain) while leaving normal, low-frequency physiological action potentials completely unaffected[4].

  • Isoform Selectivity & Safety Profile: A major liability of the propiophenone class—particularly propafenone—is off-target inhibition of Nav1.5, which can lead to severe cardiac arrhythmias[1]. DMPP demonstrates a remarkable 23.1-fold selectivity for Nav1.6 over Nav1.5. The steric bulk provided by the 2,6-dimethyl substitution likely prevents optimal docking within the slightly narrower Nav1.5 pore architecture, effectively engineering out the cardiotoxic liability.

For drug development professionals, DMPP represents a highly optimized lead scaffold. Its robust state-dependent block and excellent Nav1.6 selectivity profile make it an ideal candidate for further preclinical development in the treatment of spasticity disorders, essential tremor, and neuropathic pain syndromes.

References

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated P
  • Tolperisone-Type Drugs Inhibit Spinal Reflexes via Blockade of Voltage-Gated Sodium and Calcium Channels.
  • Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases. Bentham Science.
  • Optimization of Propafenone Analogues as Anti-Malarial Leads.

Sources

Safety Operating Guide

Proper Disposal Procedures for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 898768-83-7 Formula: C₁₈H₂₀O Molecular Weight: 252.35 g/mol [1]

Executive Safety & Disposal Summary

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a substituted aromatic ketone used primarily as a research intermediate. Based on structural analogs (propiophenone derivatives), it acts as a skin and eye irritant and is potentially harmful if swallowed.[2] It is generally lipophilic and water-insoluble.

For disposal purposes, this compound is classified as Non-Halogenated Organic Waste . It must not be poured down the drain.[3][4] The definitive disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Quick Action Guide
ParameterDirective
Waste Stream Non-Halogenated Organic Solvent/Chemical
RCRA Status Not P-listed or U-listed; Evaluate for Ignitability (D001)
Primary Hazard Irritant (Skin/Eye), Combustible Liquid (High Flash Point)
Segregation Keep away from Strong Oxidizers and Acids
Container HDPE or Glass with chemically resistant liner (Teflon/Poly)

Hazard Identification & Safety Profile

Before handling waste, you must validate the safety profile. While specific toxicological data for this exact isomer is limited, its structural class (substituted propiophenones) dictates the following precautionary GHS classifications.

GHS Classification (Inferred from Analogs)
  • H315: Causes skin irritation.[2][5][6]

  • H319: Causes serious eye irritation.[4][5][6][7][8]

  • H335: May cause respiratory irritation.[4][6]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[5][8]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for splash contact. For prolonged handling/spill cleanup, use Silver Shield/4H laminate gloves to prevent permeation.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Respiratory: If handling large quantities or in non-ventilated areas, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.

  • Body: Standard lab coat; chemical-resistant apron for spill cleanup.

Waste Characterization & Regulatory Compliance

RCRA Assessment (40 CFR 261)

Under US EPA regulations, you must determine if the waste is "Hazardous."

  • Listed Waste: This specific CAS (898768-83-7) is not on the F, K, P, or U lists [1, 2].

  • Characteristic Waste:

    • Ignitability (D001): Substituted propiophenones typically have flash points >90°C (e.g., 2',3',4',5',6'-pentamethylpropiophenone has a FP of 92°C [3]). If the flash point is >60°C (140°F), it is not D001. Verify specific batch flash point if mixed with solvents.

    • Corrosivity (D002): Not applicable (pH neutral).

    • Reactivity (D003): Stable under normal conditions.

    • Toxicity (TC LP): Unlikely to leach regulated heavy metals or pesticides.

Workflow: Waste Stream Decision Tree

WasteDecision Start Waste Assessment 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone IsPure Is the waste pure chemical? Start->IsPure CheckSolvent Identify Solvent Mixture IsPure->CheckSolvent No (In Solution) StreamA Stream A: Non-Halogenated Organic (Incineration) IsPure->StreamA Yes (Pure Solid/Liquid) Halogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->Halogenated Halogenated->StreamA No (e.g., Acetone, MeOH) StreamB Stream B: Halogenated Organic (High Temp Incineration) Halogenated->StreamB Yes

Figure 1: Decision logic for segregating propiophenone waste streams based on solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging
  • Select Container: Use a chemically compatible container (Amber Glass or HDPE). Do not use metal containers if the waste is acidic or potentially corrosive due to other additives.

  • Segregation: Ensure the waste container is free of oxidizers (e.g., Peroxides, Nitric Acid) to prevent exothermic reactions. Ketones can form unstable peroxides if stored improperly with oxidizers over time.

  • Transfer:

    • If Liquid: Pour into the container using a funnel to avoid spillage. Leave 10% headspace for expansion.

    • If Solid: Dissolve in a minimal amount of compatible non-halogenated solvent (e.g., Acetone, Ethanol) if required by your facility's liquid waste stream, or dispose of the solid directly in a wide-mouth jar labeled for solid organics.

Phase 2: Labeling

Affix a hazardous waste label containing the following data:

  • Chemical Name: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (Do not use abbreviations).

  • Hazard Checkbox: Check "Irritant" and "Toxic".

  • Generator Info: Name and Lab Room Number.

Phase 3: Storage & Pickup
  • Store the container in a Satellite Accumulation Area (SAA) .

  • Keep the container closed at all times except when adding waste.

  • Secondary containment (tray) is mandatory to capture leaks.

  • Request pickup from your EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months (depending on local regulations).

Spill Management Protocol

In the event of a spill, immediate action prevents exposure and environmental release.[5]

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to clean?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Use absorbent pads/vermiculite PPE->Contain Clean 4. Clean Up Scoop into waste bag/bucket Contain->Clean Decon 5. Decontaminate Wash surface with soap & water Clean->Decon Dispose 6. Disposal Label as Hazardous Debris Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of propiophenone derivatives.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Absorb: For liquid spills, use an inert absorbent (vermiculite, sand, or polypropylene pads). Do not use sawdust as it is combustible.

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with an aqueous detergent solution to remove oily residues. Collect the wash water as hazardous waste.

References

  • US EPA. (2024). RCRA Hazardous Waste Lists (P and U Lists). Retrieved from [Link]

Sources

Personal protective equipment for handling 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. The handling of novel compounds like 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone demands a meticulous, proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and use, grounded in established safety principles and field-proven practices.

The Foundation: A Proactive Risk Assessment

Before any container is opened, a thorough risk assessment is the cornerstone of a safe experimental workflow. While a specific Safety Data Sheet (SDS) for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone may not be readily available, we can infer its potential hazards from its chemical structure—an aromatic ketone derivative of propiophenone.

  • Aromatic Ketone Structure: Compounds in this class, such as 4'-Methylpropiophenone, are known to cause skin and serious eye irritation.[1] Harmful if swallowed is also a common hazard.[1][2]

  • Physical Form: If the compound is a powder or fine solid, it poses an inhalation risk. If it is a liquid or dissolved in a solvent, the risk involves splashes and vapor inhalation.[3][4]

This predictive analysis dictates that our primary goals are to prevent contact with skin and eyes, and to avoid inhalation of any dust, mists, or vapors.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

While this guide focuses on PPE, it is crucial to acknowledge that PPE is the last line of defense. Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.

Hierarchy_of_Controls cluster_info Elimination Elimination Substitution Substitution Elimination->Substitution Most_Effective Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least_Effective Least Effective

Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions.

All handling of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

Core PPE Protocol: A Component-by-Component Analysis

The following table details the essential PPE ensemble for handling this compound. The rationale provided explains the causality behind each selection, a critical aspect of building a self-validating safety system.

Body AreaEssential PPECausality and Field-Proven Insights
Eyes & Face Chemical Splash Goggles (ANSI Z87.1 compliant) and/or a Full-Face Shield.Expertise: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes.[5] Chemical splash goggles are the minimum requirement.[6] For procedures with a higher splash risk, such as transferring large volumes or working with reactions under pressure, a full-face shield must be worn in addition to splash goggles.[6]
Hands Nitrile Gloves (minimum 4-5 mil thickness).Trustworthiness: Nitrile gloves offer excellent resistance to a broad range of chemicals, including bases, oils, and many solvents, and provide good puncture resistance.[7] For extended operations or when handling concentrated solutions, double-gloving is a highly recommended practice. This allows for the removal of a contaminated outer glove without compromising the inner barrier. Always inspect gloves for tears or pinholes before use.[8]
Body Flame-Resistant (FR) Laboratory Coat.Authoritative Grounding: A fully buttoned lab coat protects the skin and personal clothing from accidental spills.[8] Given that related propiophenone compounds can be combustible[9], a flame-resistant lab coat provides an essential layer of protection against potential fire hazards.
Respiratory NIOSH-approved Respirator (as determined by risk assessment).Expertise: If there is a risk of generating aerosols or dusts (e.g., when weighing a powdered form of the compound outside of a containment hood), a respirator is necessary. A risk assessment will determine the appropriate cartridge, but typically an N95 filter for particulates or a combination organic vapor cartridge would be selected.[3] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Operational Plan: A Step-by-Step Procedural Guide

This protocol provides a direct, actionable workflow for safely handling 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Clearly designate a waste container for all materials that will come into contact with the chemical.

    • Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves).

  • Donning PPE:

    • Put on the lab coat and fasten it completely.

    • Don chemical splash goggles.

    • If required by your risk assessment, perform a seal check and don your respirator.

    • Wash and dry hands, then don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

    • Don the second (outer) pair of nitrile gloves.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the fume hood.[10]

    • Handle the compound with care to avoid creating dust or splashes.

    • Should the outer gloves become contaminated, pause work, remove them carefully, and put on a new pair.

    • In case of a spill, immediately alert personnel and follow your laboratory's established spill cleanup procedure.

  • Doffing PPE and Decontamination:

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Remove goggles and/or face shield.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1]

Disposal Plan: Ensuring a Safe End-of-Life for Materials

Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle.

  • Chemical Waste: All surplus 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone and reaction mixtures must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, pipette tips, and contaminated bench paper, must be disposed of in a solid hazardous waste container.[3][8] Do not discard these items in the regular trash.

Always adhere to your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your Environmental Health & Safety (EHS) department.

References

  • San Jose State University. Personal Protective Equipment: Hands.[Link]

  • University of Washington. Personal Protective Equipment (PPE).[Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Propiophenone.[Link]

  • A&A Fratelli Parodi Spa. Safety Data Sheet - 4'-Methylpropiophenone.[Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]

  • Loba Chemie. PROPIOPHENONE FOR SYNTHESIS MSDS.[Link]

  • University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories.[Link]

  • Fisher Scientific. SAFETY DATA SHEET - Propiophenone.[Link]

  • Princeton University. Section 6C: Protective Equipment.[Link]

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

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